BI-847325
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3-[3-[N-[4-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indol-6-yl]-N-ethylprop-2-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O2/c1-4-30-26(34)17-13-20-12-16-24-25(18-20)32-29(35)27(24)28(22-8-6-5-7-9-22)31-23-14-10-21(11-15-23)19-33(2)3/h5-12,14-16,18,32,35H,4,19H2,1-3H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUQMWSIGPQEMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C#CC1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)CN(C)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207293-36-4, 2128698-24-6 | |
| Record name | BI 847325 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207293364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BI-847325 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2128698246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BI-847325 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXD8ZW7UVZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dual-Action Inhibitor BI-847325: A Technical Overview of its Mechanism in BRAF-Mutant Melanoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic melanoma harboring BRAF mutations presents a significant clinical challenge, often developing resistance to targeted therapies. BI-847325, a potent and orally bioavailable small molecule, has emerged as a promising therapeutic agent. This technical guide provides an in-depth analysis of the mechanism of action of this compound in BRAF-mutant melanoma, focusing on its dual inhibitory effects on the Mitogen-Activated Protein Kinase (MAPK) pathway and Aurora kinases. This document synthesizes preclinical data, outlines key experimental methodologies, and visualizes the underlying molecular interactions to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action: Dual Inhibition of MEK and Aurora Kinases
This compound functions as an ATP-competitive inhibitor, uniquely targeting two critical hubs in cancer cell proliferation and survival: the MEK1/2 enzymes within the MAPK signaling cascade and the Aurora A/B/C kinases, which are key regulators of mitosis.[1] This dual-inhibition strategy offers a multi-pronged attack on BRAF-mutant melanoma cells, addressing both mitogenic signaling and cell cycle progression.[2][3]
Inhibition of the MAPK Pathway
In BRAF-mutant melanoma, the MAPK pathway is constitutively active, driving uncontrolled cell growth.[4] this compound directly inhibits MEK1 and MEK2, the downstream effectors of BRAF, thereby blocking the phosphorylation and activation of ERK1/2.[5] This leads to the suppression of signals that promote cell proliferation and survival.[4] Preclinical studies have demonstrated that in BRAF-mutant melanoma cell lines, the antitumor effects of this compound are primarily attributed to MEK inhibition.[2][3]
Inhibition of Aurora Kinases
Aurora kinases (A, B, and C) are essential for proper mitotic progression, including spindle assembly and chromosome segregation.[1] Their overexpression is common in various cancers and is associated with genomic instability. This compound's inhibition of Aurora kinases disrupts these mitotic processes, leading to defects in cell division and ultimately, apoptosis.[1] This action is particularly relevant in overcoming resistance mechanisms that may be independent of the MAPK pathway.
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified in numerous preclinical studies. The following tables summarize key in vitro and in vivo data in BRAF-mutant melanoma models.
In Vitro Efficacy
| Cell Line | BRAF Mutation | Assay Type | Metric | Value (nmol/L) | Reference |
| A375 | V600E | Proliferation | GI₅₀ | 7.5 | [5] |
| A375 | V600E | p-ERK Inhibition | IC₅₀ | 10-30 | [5] |
| A375 | V600E | p-HH3 Inhibition | IC₅₀ | 10 | [5] |
In Vivo Efficacy in Xenograft Models
| Xenograft Model | BRAF Mutation | Dosing Schedule | Outcome | Reference |
| A375 | V600E | 10 mg/kg, daily | Significant tumor growth inhibition | [2][3] |
| 1205Lu (naïve) | V600E | 70 mg/kg, weekly | Durable tumor regression (>65 days) | [4] |
| 1205LuR (vemurafenib-resistant) | V600E | 70 mg/kg, weekly | Suppression of tumor growth | [4] |
Overcoming BRAF Inhibitor Resistance
A significant advantage of this compound is its ability to overcome acquired resistance to BRAF inhibitors like vemurafenib.[4] Resistance often arises from the reactivation of the MAPK pathway or the activation of parallel survival pathways. This compound's dual mechanism directly addresses these escape routes.
Mechanistically, this compound has been shown to:
-
Reduce total MEK expression: Unlike some other MEK inhibitors, this compound can lead to a decrease in the total protein levels of MEK.
-
Suppress Mcl-1 expression: Mcl-1 is an anti-apoptotic protein. Its downregulation by this compound sensitizes resistant cells to apoptosis.
-
Increase BIM expression: BIM is a pro-apoptotic protein, and its upregulation further promotes cell death.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. aacrjournals.org [aacrjournals.org]
The Dual MEK and Aurora Kinase Inhibitor BI-847325: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-847325 is an orally bioavailable, ATP-competitive small molecule inhibitor that uniquely targets both the mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1] This dual inhibitory action offers a compelling therapeutic strategy by simultaneously targeting two distinct and critical pathways in cancer cell proliferation and survival: the RAS/RAF/MEK/ERK signaling cascade, which is frequently dysregulated in various cancers, and the Aurora kinase family, which plays an essential role in mitotic progression.[1][2] Preclinical studies have demonstrated the potential of this compound in a range of solid and hematologic cancer models, particularly those with BRAF and KRAS mutations.[2][3] This technical guide provides a comprehensive overview of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing its mechanism of action and relevant biological pathways.
Core Mechanism of Action
This compound exerts its anti-neoplastic activity through the inhibition of two key families of kinases:
-
MEK1 and MEK2: As a central component of the MAPK signaling pathway, MEK1/2 inhibition by this compound prevents the phosphorylation and activation of ERK1/2. This, in turn, blocks downstream signaling that promotes cell proliferation and survival.[2]
-
Aurora Kinases A, B, and C: These serine/threonine kinases are crucial for proper mitotic spindle formation and chromosome segregation during cell division.[1] By inhibiting Aurora kinases, this compound disrupts mitosis, leading to cell cycle arrest and apoptosis.[1][2]
The dual inhibition of these pathways may offer synergistic anti-tumor effects and potentially overcome resistance mechanisms associated with single-agent therapies targeting either pathway alone.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | Species | IC50 (nM) | Reference |
| MEK1 | Human | 25 | [2][4] |
| MEK2 | Human | 4 | [4][5] |
| Aurora A | Human | 25 | [2][4] |
| Aurora B | Xenopus laevis | 3 | [2][4] |
| Aurora C | Human | 15 | [4][5] |
Table 2: In Vitro Cellular Activity
| Cell Line | Cancer Type | Key Mutation(s) | GI50 (nM) | Reference |
| A375 | Melanoma | BRAF V600E | 7.5 | [2] |
| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 60 | [2] |
Table 3: In Vivo Efficacy in Xenograft Models
| Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| A375 | Melanoma (BRAF V600E) | 10 mg/kg, daily, oral | Sustained tumor regression | [2] |
| Various | Colorectal, Gastric, Mammary, Pancreatic | 40 and 80 mg/kg, once weekly, oral | Strong anti-tumor growth; tumor regressions observed | [3][6] |
| 1205Lu & 1205LuR | Melanoma | 70 mg/kg, once weekly, oral | Significant tumor suppression | [4] |
| MAXFTN 401 | Triple-Negative Mammary Cancer | 80 mg/kg, once weekly (in combination with capecitabine) | Complete remission | [3][6] |
| CXF 1103 | Colon Cancer | 80 mg/kg, once weekly (in combination with capecitabine) | Partial regression | [3][6] |
| GXA 3011 & GXA 3023 | Gastric Cancer | 80 mg/kg, once weekly (in combination with capecitabine) | Tumor stasis | [3][6] |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the signaling pathways targeted by this compound and its dual mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below. These protocols are based on standard laboratory procedures and information reported in the referenced literature.
In Vitro Kinase Assays
These assays are performed to determine the direct inhibitory effect of this compound on the enzymatic activity of target kinases.
Methodology:
-
Reagents: Recombinant human MEK1, MEK2, Aurora A, and Aurora C kinases, and Xenopus laevis Aurora B. ATP and appropriate kinase-specific substrates.
-
Procedure:
-
Kinase reactions are typically performed in 96- or 384-well plates.
-
A dilution series of this compound is prepared.
-
The kinase, substrate, and this compound are incubated together in a buffer containing ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or fluorescence/luminescence-based assays.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation (GI50) Assay
This assay measures the concentration of this compound required to inhibit the growth of cancer cell lines by 50%.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., A375, Calu-6) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
A serial dilution of this compound is added to the wells.
-
The plates are incubated for a defined period, typically 72 hours.
-
Cell viability or metabolic activity is assessed using reagents such as Alamar blue or MTS.[4]
-
-
Data Analysis: The absorbance or fluorescence is measured, and the GI50 value is calculated from the dose-response curve.
Western Blot Analysis
Western blotting is used to detect changes in protein expression and phosphorylation levels, providing insights into the pharmacodynamic effects of this compound on its target pathways.[2]
Methodology:
-
Sample Preparation:
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for target proteins (e.g., phospho-ERK, total ERK, phospho-Histone H3, Mcl-1, Bim).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.
Methodology:
-
Cell Treatment: Cells are treated with this compound for a specified time (e.g., 48 hours).[2]
-
Staining:
-
Data Acquisition and Analysis:
-
The DNA content of individual cells is measured using a high-content screening system like the Cellomics ArrayScan VTI HCS Reader or a flow cytometer.[2]
-
The percentage of cells in each phase of the cell cycle is quantified based on DNA content.
-
In Vivo Subcutaneous Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation:
-
Human cancer cells (e.g., A375, COLO 205) are harvested and resuspended in a suitable medium, sometimes mixed with Matrigel.
-
A specific number of cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into control and treatment groups.
-
This compound is administered orally according to the specified dosing schedule (e.g., 10 mg/kg daily or 40-80 mg/kg weekly).[2][3] The vehicle used for in vivo experiments is often a solution of 1% 2-hydroxyethyl cellulose and polysorbate 80, with the pH adjusted.[3]
-
-
Monitoring and Endpoint:
-
Tumor volume and body weight are measured regularly.
-
The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
At the end of the study, tumors may be excised for pharmacodynamic analyses (e.g., Western blotting, immunohistochemistry).
-
Pharmacodynamic Biomarker Analysis
These analyses are performed on tumor tissue from xenograft models to confirm target engagement in vivo.[2]
Methodology:
-
Immunohistochemistry (IHC):
-
Tumor tissues are fixed, embedded in paraffin, and sectioned.
-
Sections are stained with antibodies against biomarkers such as phospho-ERK and phospho-Histone H3 (a marker of Aurora B activity).
-
Staining intensity is visualized and quantified.
-
-
Electrochemoluminescence (ECL) Assays:
-
Tumor lysates are prepared as described for Western blotting.
-
Levels of phospho-MEK and phospho-ERK are quantified using kits such as those from MesoScale Discovery, providing a more quantitative measure of target inhibition.[2]
-
Conclusion
This compound is a potent dual inhibitor of MEK and Aurora kinases with demonstrated preclinical activity in a variety of cancer models. Its unique mechanism of action, targeting both mitogenic signaling and cell cycle progression, provides a strong rationale for its investigation as a cancer therapeutic. While a phase I clinical trial suggested an acceptable safety profile, further development was halted due to insufficient drug exposure at the maximum tolerated dose to achieve significant MEK inhibition.[7] Nevertheless, the preclinical data and the biological rationale for dual MEK/Aurora kinase inhibition remain a valuable area of study in oncology research. This guide provides a foundational technical resource for professionals in the field to understand the preclinical evaluation and mechanism of this compound.
References
- 1. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. LLC cells tumor xenograft model [protocols.io]
- 4. Subcutaneous Xenograft Tumor Model [bio-protocol.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. redeca.med.uchile.cl [redeca.med.uchile.cl]
BI-847325: An In-depth Technical Guide on its ATP-Competitive Binding Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ATP-competitive binding properties of BI-847325, a potent dual inhibitor of MEK and Aurora kinases. This document outlines the quantitative inhibitory profile of this compound, details the experimental methodologies for its characterization, and visualizes the key signaling pathways it modulates.
Quantitative Inhibitory Profile
This compound demonstrates potent, ATP-competitive inhibition of both MEK and Aurora kinases. The following table summarizes the in vitro inhibitory activity of this compound against its primary targets and a selection of off-target kinases, as determined by biochemical assays.
| Target Kinase | Species | IC50 (nM) | Reference(s) |
| Primary Targets | |||
| MEK1 | Human | 25 | [1][2][3] |
| MEK2 | Human | 4 | [2][3] |
| Aurora A | Human | 25 | [1][2][3][4] |
| Aurora B | Xenopus laevis | 3 | [1][2][3][4] |
| Aurora C | Human | 15 | [1][2][3][4] |
| Selected Off-Targets | |||
| LCK | Human | 5 | [3] |
| MAP3K8 (COT) | Human | 93 | [3] |
| FGFR1 | Human | >50% inhibition at 1000 nM | [1] |
| AMPK | Human | >50% inhibition at 1000 nM | [1] |
| CAMK1D | Human | >50% inhibition at 1000 nM | [1] |
| TBK1 | Human | >50% inhibition at 1000 nM | [1] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by simultaneously targeting two critical signaling pathways involved in cell proliferation and division: the RAS/RAF/MEK/ERK pathway and the Aurora kinase pathway, which governs mitosis.
RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. This compound competitively binds to the ATP-binding pocket of MEK1 and MEK2, preventing their phosphorylation and activation of ERK1/2. This leads to the inhibition of downstream signaling and a reduction in cell proliferation.
Aurora Kinase Signaling in Mitosis
Aurora kinases (A, B, and C) are essential for the proper execution of mitosis. They are involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. This compound's inhibition of Aurora kinases disrupts these processes, leading to mitotic arrest and ultimately, apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the ATP-competitive binding properties and cellular effects of this compound.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of the activity (IC50) of a target kinase.
Materials:
-
Recombinant human MEK1, MEK2, Aurora A, Aurora B, and Aurora C kinases.
-
Kinase-specific substrates (e.g., inactive ERK2 for MEK, histone H3 for Aurora B).
-
ATP (Adenosine triphosphate).
-
This compound, serially diluted in DMSO.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
Detection reagents (e.g., [γ-33P]ATP, ADP-Glo™ Kinase Assay kit).
-
96- or 384-well assay plates.
Procedure:
-
Add diluted this compound or DMSO (vehicle control) to the assay wells.
-
Add the kinase to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C or room temperature.
-
Terminate the reaction (e.g., by adding a stop solution like trichloroacetic acid).
-
Quantify the amount of substrate phosphorylation. This can be done by measuring the incorporation of radioactive phosphate from [γ-33P]ATP or by using luminescence-based assays that measure ADP production.
-
Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (AlamarBlue Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound, serially diluted in cell culture medium.
-
AlamarBlue™ reagent.
-
96-well cell culture plates.
-
Plate reader capable of measuring fluorescence or absorbance.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add AlamarBlue™ reagent to each well (typically 10% of the well volume).
-
Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).[2]
Western Blot Analysis for Target Modulation
This technique is used to detect changes in the phosphorylation status of downstream targets of MEK (p-ERK) and Aurora kinases (p-Histone H3) in cells treated with this compound.
Materials:
-
Cancer cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, buffers, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology, #4370)[5]
-
Rabbit or Mouse anti-total ERK1/2 (e.g., Cell Signaling Technology, #9102)[5]
-
Rabbit anti-phospho-Histone H3 (Ser10) (e.g., Cell Signaling Technology, #53348)[5]
-
Rabbit anti-total Histone H3 (e.g., Cell Signaling Technology, #4499)[5]
-
Loading control antibody (e.g., anti-β-actin).
-
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).[1]
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total ERK) or a loading control.
This technical guide provides a foundational understanding of the ATP-competitive binding properties of this compound, offering valuable data and methodologies for researchers in the field of oncology and drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture - PMC [pmc.ncbi.nlm.nih.gov]
BI-847325: A Dual Inhibitor of MEK and Aurora Kinases in Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-847325 is a potent, orally bioavailable, ATP-competitive inhibitor that uniquely targets both the mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1] This dual mechanism of action allows this compound to intervene in cell cycle progression at multiple critical phases, offering a promising therapeutic strategy for various malignancies, particularly those with mutations in the RAS/RAF/MEK/ERK pathway.[1][2] By inhibiting MEK, a key component of the MAPK signaling pathway, this compound can induce a G1 cell cycle arrest.[3] Simultaneously, its inhibition of Aurora kinases disrupts mitotic spindle formation and chromosome segregation, leading to errors in cell division and subsequent apoptosis.[1] This whitepaper provides a comprehensive technical overview of this compound's role in cell cycle progression, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Dual Pathway Inhibition
This compound's primary mechanism of action is the simultaneous inhibition of two distinct and critical signaling pathways involved in cell proliferation and division.
-
MEK Inhibition (MAPK Pathway): this compound selectively binds to and inhibits the activity of MEK1 and MEK2.[1] MEK kinases are central to the RAS/RAF/MEK/ERK signaling cascade, a pathway frequently upregulated in various cancers that plays a crucial role in promoting cell proliferation.[1] Inhibition of MEK prevents the phosphorylation and activation of ERK, which in turn blocks the transcription of genes required for the G1 to S phase transition, resulting in a G1-phase arrest.[3]
-
Aurora Kinase Inhibition: The compound also potently inhibits Aurora kinases A, B, and C.[1] These serine/threonine kinases are essential for proper mitotic progression, including centrosome maturation, spindle assembly, and chromosome segregation.[1][4] Inhibition of Aurora kinases, particularly Aurora B, leads to defects in the mitotic spindle apparatus, preventing proper chromosome alignment and segregation, which can result in polyploidy and ultimately induce apoptosis.[1][3]
This dual-targeting approach offers a potential advantage over single-agent therapies by creating a multi-pronged attack on cancer cell proliferation.
Quantitative Data Presentation
The potency of this compound has been characterized through various enzymatic and cell-based assays.
Table 1: Enzymatic Inhibition (IC50)
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against its primary kinase targets.
| Target Kinase | Species | IC50 (nM) | Reference |
| Aurora B | Xenopus laevis | 3 | [5][6] |
| Aurora A | Human | 25 | [5][6] |
| Aurora C | Human | 15 | [5][6] |
| MEK1 | Human | 25 | [5][6] |
| MEK2 | Human | 4 | [5][6] |
Table 2: Cellular Proliferation Inhibition (GI50)
The growth inhibitory (GI50) concentrations were determined in cancer cell lines with different genetic backgrounds.
| Cell Line | Cancer Type | Key Mutation(s) | GI50 (nM) | Reference |
| A375 | Melanoma | BRAFV600E | 7.5 | [3] |
| Calu-6 | NSCLC | KRASQ61K | 60 | [3] |
Table 3: Effect on Cell Cycle Distribution
Treatment with this compound leads to distinct changes in cell cycle phase distribution, reflecting its dual mechanism of action.
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| C643 | Control | Data not specified | Data not specified | Data not specified | [7] |
| C643 | This compound | Decreased | Decreased | Increased | [7] |
| SW1736 | Control | Data not specified | Data not specified | Data not specified | [7] |
| SW1736 | This compound | Decreased | Decreased | No significant change | [7] |
| A375 | This compound | Shows features of both G1 arrest and accumulation of polyploid cells. | [3] |
Note: A study on anaplastic thyroid carcinoma cell lines C643 and SW1736 showed that this compound decreased the number of cells in the G0/G1 and S phases.[7] In C643 cells, this was accompanied by an accumulation of cells in the G2/M phase.[7] In A375 melanoma cells, treatment resulted in a unique cell-cycle profile with characteristics of both MEK inhibition (G1 arrest) and Aurora B inhibition (accumulation of multinucleated/polyploid cells).[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on cell cycle progression.
Cell Proliferation Assay (Alamar Blue Method)
This protocol is adapted from methodologies used to assess the growth-inhibitory effects of this compound.[5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,500 cells per 100 µL of culture medium. Allow cells to adhere and grow overnight.
-
Compound Treatment: Prepare serial dilutions of this compound at various concentrations (e.g., ranging from 0.001 to 30 µM).[8] Treat the cells with the compound dilutions and incubate for 72 hours.
-
Metabolic Activity Measurement: Add Alamar blue reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plates for a specified time (typically 2-4 hours) at 37°C.
-
Data Acquisition: Measure the fluorescence or absorbance of each well using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value by plotting viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing DNA content to determine cell cycle phase distribution following this compound treatment.[3][7][9]
-
Cell Culture and Treatment: Culture cells (e.g., A375, C643) to approximately 70-80% confluency. Treat cells with the desired concentration of this compound or a vehicle control for a specified duration (e.g., 48 hours).[3][4]
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This step permeabilizes the cells.[9] Store fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye like Propidium Iodide (PI) and RNase A to prevent staining of double-stranded RNA.[10]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.[7] Measure the fluorescence signal of the DNA dye on a linear scale to resolve the 2N (G0/G1) and 4N (G2/M) DNA content peaks.[10]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
Western Blot Analysis
This protocol is used to assess the levels of key proteins and their phosphorylation status to confirm target engagement by this compound.[3][7]
-
Protein Extraction: Treat cells with this compound for a specified time (e.g., 24 hours).[3] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-ERK, total MEK, phospho-Histone H3) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.
Integrated Effect on Cell Cycle Progression
The dual inhibition of MEK and Aurora kinases by this compound results in a complex and potent anti-proliferative effect. While MEK inhibition primarily blocks entry into the S phase, Aurora kinase inhibition disrupts the successful completion of mitosis. This combined action ensures that cells are halted at multiple points in their division cycle, reducing the likelihood of resistance developing through the activation of bypass pathways.[8] The ultimate outcome for cancer cells is cell cycle arrest, and in many cases, the induction of apoptosis.[6][7]
Conclusion
This compound represents an innovative therapeutic agent that disrupts cell cycle progression through the dual inhibition of MEK and Aurora kinases. Its ability to induce both G1 arrest and mitotic catastrophe provides a robust mechanism for inhibiting the growth of cancer cells, particularly those reliant on the MAPK pathway. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals exploring the therapeutic potential of this compound and similar multi-targeted inhibitors in oncology.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. The novel ATP-competitive MEK/Aurora kinase inhibitor this compound overcomes acquired BRAF inhibitor resistance through suppression of Mcl-1 and MEK expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wi.mit.edu [wi.mit.edu]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Investigating BI-847325 in KRAS-Mutant Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with mutations in the KRAS oncogene being one of the most prevalent and challenging therapeutic targets. KRAS mutations, present in approximately 30% of non-small cell lung cancers (NSCLCs), lead to constitutive activation of downstream signaling pathways, driving tumor cell proliferation and survival.[1][2] Historically, direct inhibition of KRAS has proven difficult.[2] This has led to the exploration of inhibitors targeting downstream effectors, such as the MEK and Aurora kinases.
BI-847325 is a potent, orally bioavailable, ATP-competitive dual inhibitor of both MEK1/2 and Aurora kinases A/B.[3][4] This dual mechanism of action presents a rational therapeutic strategy for KRAS-mutant lung cancer by simultaneously targeting two critical pathways involved in cell cycle progression and mitogenic signaling. This technical guide provides an in-depth overview of the preclinical investigation of this compound in the context of KRAS-mutant lung cancer, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action: Dual Inhibition of MEK and Aurora Kinases
This compound exerts its anti-tumor effects by concurrently inhibiting two distinct and critical families of kinases:
-
MEK1/2 Inhibition: As a key component of the RAS/RAF/MEK/ERK signaling cascade, MEK1/2 phosphorylation and activation are critical for transmitting pro-proliferative signals downstream of KRAS. By inhibiting MEK1/2, this compound blocks the phosphorylation of ERK1/2, thereby attenuating the signaling cascade that promotes cell growth and survival.[2][3]
-
Aurora Kinase Inhibition: Aurora kinases (A and B) are essential for proper mitotic progression. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. Inhibition of Aurora kinases by this compound disrupts these processes, leading to mitotic arrest, polyploidy, and ultimately, apoptosis.
In KRAS-mutant cancer models, the antitumor effects of this compound have been attributed to both MEK and Aurora kinase inhibition. While BRAF-mutant models appear more sensitive to the MEK inhibitory effects of the compound, in KRAS-mutant models, Aurora kinase inhibition plays a more prominent role, particularly at lower doses.[3][4] However, at higher, less frequent doses, dual inhibition of both pathways is observed in KRAS-mutant tumors.[3]
dot
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound in KRAS-mutant lung cancer models.
Table 1: In Vitro Activity of this compound in a KRAS-Mutant Lung Cancer Cell Line
| Cell Line | KRAS Mutation | GI₅₀ (nmol/L) |
| Calu-6 | Q61K | 60[3] |
Table 2: In Vivo Efficacy of this compound in a KRAS-Mutant Lung Cancer Xenograft Model (Calu-6)
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition |
| This compound | 10 mg/kg, daily, oral | Significant inhibition[3] |
| This compound | 70 mg/kg, once weekly, oral | Statistically significant difference vs. MEK inhibitor alone[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Western Blot Analysis for Phospho-ERK Inhibition
This protocol describes the detection of phosphorylated ERK (p-ERK) in KRAS-mutant lung cancer cell lines following treatment with this compound.
Materials:
-
KRAS-mutant lung cancer cell lines (e.g., Calu-6)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit or Mouse anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells to achieve 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Denature protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody (typically 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
dot
Cell Proliferation (MTT) Assay
This protocol outlines the use of an MTT assay to determine the effect of this compound on the proliferation of KRAS-mutant lung cancer cells.
Materials:
-
KRAS-mutant lung cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing cells to adhere overnight, treat with serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value.
dot
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a KRAS-mutant lung cancer xenograft model.
Materials:
-
KRAS-mutant lung cancer cells (e.g., Calu-6)
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest and resuspend cancer cells in PBS or a mixture with Matrigel. Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control orally according to the desired dosing schedule (e.g., daily or weekly).
-
Tumor Measurement and Monitoring: Measure tumor volume with calipers at regular intervals. Monitor animal body weight and overall health.
-
Endpoint: At the end of the study (defined by tumor size or time), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate tumor growth inhibition and assess the statistical significance of the treatment effect.
dot
Clinical Investigation
A first-in-human Phase I clinical trial of this compound was conducted in patients with advanced solid tumors.[5] The study established the maximum tolerated dose (MTD) and showed that the compound had an acceptable safety profile.[5] While some patients experienced stable disease and one partial response was observed, the development of this compound was halted due to insufficient drug exposure at the MTD to achieve relevant MEK inhibition.[5] Specific outcomes for patients with KRAS-mutant lung cancer within this trial have not been detailed in the available literature.
Conclusion
This compound demonstrates potent preclinical activity in KRAS-mutant lung cancer models through its unique dual-inhibition of MEK and Aurora kinases. The in vitro and in vivo data support its mechanism of action and provide a rationale for targeting these pathways in this patient population. While clinical development was halted, the preclinical findings with this compound contribute valuable insights into the therapeutic potential of dual MEK and Aurora kinase inhibition for KRAS-driven malignancies. Further research into compounds with similar dual-targeting profiles and improved pharmacokinetic properties may hold promise for the treatment of KRAS-mutant lung cancer.
References
- 1. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment Strategies for KRAS-Mutated Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Protocol to establish a lung adenocarcinoma immunotherapy allograft mouse model with FACS and immunofluorescence-based analysis of tumor response - PMC [pmc.ncbi.nlm.nih.gov]
The Dual MEK/Aurora Kinase Inhibitor BI-847325: A Technical Overview of its Apoptosis Induction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BI-847325, a potent and orally bioavailable dual inhibitor of MEK and Aurora kinases, with a specific focus on its mechanisms for inducing apoptosis in cancer cells. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the signaling pathways and experimental workflows involved.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor that uniquely targets two distinct and critical pathways in cancer cell proliferation and survival: the RAS/RAF/MEK/ERK signaling pathway and the Aurora kinase family (A, B, and C).[1] The inhibition of MEK (MAPK/ERK kinase) disrupts growth factor-mediated cell signaling, while the inhibition of Aurora kinases interferes with mitotic spindle formation and chromosome segregation, ultimately leading to cell cycle arrest and apoptosis.[1] This dual-targeting approach allows this compound to be effective in a broad range of hematologic and solid tumors, including those with acquired resistance to single-agent therapies like BRAF inhibitors.[2][3][4]
Quantitative Analysis of this compound Activity
The efficacy of this compound in inhibiting its targets and inducing apoptosis has been quantified across various cancer cell lines. The following tables summarize the key inhibitory concentrations (IC50) and the extent of apoptosis induction observed in preclinical studies.
| Target | Organism/Enzyme | IC50 (nM) |
| Aurora Kinase B | Xenopus laevis | 3 |
| Aurora Kinase A | Human | 25 |
| Aurora Kinase C | Human | 15 |
| MEK1 | Human | 25 |
| MEK2 | Human | 4 |
| Data sourced from multiple studies.[5][6][7] |
Table 1: Inhibitory Concentration (IC50) of this compound against Target Kinases. This table illustrates the high potency of this compound against its primary targets.
| Cell Line | Cancer Type | Treatment Conditions | Result |
| BRAF-mutant melanoma cell lines | Melanoma | 30-300 nM, 28 days | Prevention of colony formation |
| BRAF-mutant melanoma cell lines | Melanoma | >100 nM, 48 hours | Significant induction of apoptosis |
| C643 | Anaplastic Thyroid Carcinoma | Not specified | 67% apoptotic/necrotic cell death |
| SW1736 | Anaplastic Thyroid Carcinoma | Not specified | 35.7% apoptotic/necrotic cell death |
| Data compiled from studies on melanoma and anaplastic thyroid carcinoma.[5][8] |
Table 2: Apoptosis Induction and Growth Inhibition by this compound in Cancer Cell Lines. This table highlights the cytotoxic effects of this compound in different cancer models.
Signaling Pathways of Apoptosis Induction
This compound induces apoptosis through a multi-faceted approach that involves the modulation of key pro- and anti-apoptotic proteins. The dual inhibition of MEK and Aurora kinases converges to suppress survival signals and promote programmed cell death.
Figure 1: this compound Signaling Pathway to Apoptosis. This diagram illustrates how this compound's dual inhibition of MEK and Aurora kinases leads to the modulation of downstream effectors and ultimately induces apoptosis.
Key molecular events in this compound-induced apoptosis include:
-
Suppression of Mcl-1: A critical anti-apoptotic protein, Mcl-1, is downregulated following treatment with this compound.[2][5] This is a key mechanism for overcoming resistance to BRAF inhibitors in melanoma.[3][5]
-
Upregulation of BIM: The pro-apoptotic protein BIM is upregulated, further tipping the cellular balance towards apoptosis.[2][5]
-
Downregulation of NFκB: In anaplastic thyroid carcinoma cells, this compound has been shown to decrease the expression of the anti-apoptotic genes NFκB1 and NFκB2.[8][9]
-
Reduction of Phospho-ERK and Phospho-Histone H3: As direct consequences of MEK and Aurora kinase inhibition, the levels of phosphorylated ERK and Histone H3 are reduced, serving as biomarkers of drug activity.[5][8]
Experimental Protocols
The following sections detail the methodologies used in key experiments to evaluate the apoptotic effects of this compound.
Cell Viability and Growth Inhibition Assays
A common method to assess the cytotoxic effects of this compound is the Alamar blue assay.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 2,500 cells per well and allowed to adhere overnight.[6]
-
Treatment: Cells are treated with a range of concentrations of this compound (e.g., 1 nM to 30 µM) for 72 hours.[6]
-
Metabolic Activity Measurement: Alamar blue reagent is added to each well, and the metabolic activity, which correlates with the number of viable cells, is measured according to the manufacturer's protocol.[6]
Apoptosis Detection by Flow Cytometry
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis.
-
Cell Treatment: Cells are treated with this compound at various concentrations (e.g., 10 nM - 1 µM) for a specified duration, such as 48 hours.[5]
-
Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (a fluorescent agent that stains the DNA of necrotic or late apoptotic cells with compromised membranes).[10]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[8][10]
Figure 2: Experimental Workflow for Apoptosis Detection. This diagram outlines the key steps involved in quantifying this compound-induced apoptosis using flow cytometry.
Western Blot Analysis
Western blotting is employed to determine the effect of this compound on the expression levels of key proteins involved in the apoptosis signaling cascade.
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, phospho-histone H3, Mcl-1, BIM).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.
In Vivo Efficacy
In animal models, this compound has demonstrated significant antitumor activity. For instance, in BRAF-inhibitor naive xenografts, once-weekly administration of 70 mg/kg this compound led to durable tumor regression.[2][3] Analysis of these tumor samples confirmed the induction of apoptosis, which was associated with the suppression of phospho-ERK, total MEK, phospho-Histone H3, and Mcl-1 expression.[2][3]
Conclusion
This compound represents a promising therapeutic agent that effectively induces apoptosis in a range of cancer models, including those resistant to other targeted therapies. Its dual inhibitory action on MEK and Aurora kinases provides a robust mechanism to overcome tumor survival pathways. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals working on novel cancer therapeutics. Further investigation into the synergistic potential of this compound with other anticancer agents is a promising avenue for future research.[4][11]
References
- 1. Facebook [cancer.gov]
- 2. The Novel ATP-Competitive MEK/Aurora Kinase Inhibitor this compound Overcomes Acquired BRAF Inhibitor Resistance through Suppression of Mcl-1 and MEK Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel ATP-competitive MEK/Aurora kinase inhibitor this compound overcomes acquired BRAF inhibitor resistance through suppression of Mcl-1 and MEK expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture | springermedizin.de [springermedizin.de]
- 9. This compound, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Preclinical Profile of BI-847325: A Dual MEK and Aurora Kinase Inhibitor in Solid Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BI-847325 is an orally bioavailable, ATP-competitive small molecule inhibitor that uniquely targets both the mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1][2] This dual inhibitory action offers a promising therapeutic strategy for a wide range of solid tumors by simultaneously targeting key pathways involved in cell proliferation, survival, and mitosis.[2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its in vitro and in vivo activity, the experimental methodologies used in its evaluation, and the signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting two distinct and critical signaling nodes:
-
MEK Inhibition: As a key component of the RAS/RAF/MEK/ERK pathway, MEK1/2 inhibition by this compound prevents the phosphorylation and activation of ERK1/2.[1] This, in turn, disrupts downstream signaling that promotes cell proliferation, differentiation, and survival.[1][]
-
Aurora Kinase Inhibition: this compound also targets Aurora kinases A, B, and C, which are essential for proper mitotic progression.[1][5] Inhibition of these kinases leads to defects in centrosome separation, spindle assembly, and chromosome segregation, ultimately inducing mitotic catastrophe and apoptosis.[1][5]
Quantitative In Vitro Efficacy
The anti-proliferative activity of this compound has been evaluated across a broad panel of human cancer cell lines, demonstrating potent activity in the submicromolar range.[2][6] The tables below summarize the key inhibitory concentrations (IC50/GI50) in various solid tumor cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | Mutation Status | IC50 / GI50 (nM) |
| A375 | Melanoma | BRAF V600E | 7.5 (GI50)[7] |
| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 60 (GI50)[7] |
| C643 | Anaplastic Thyroid Carcinoma | - | - |
| SW1736 | Anaplastic Thyroid Carcinoma | - | - |
Note: Specific IC50/GI50 values for C643 and SW1736 were not explicitly provided in the search results, but the studies confirmed this compound's efficacy.
Table 2: Enzymatic Inhibitory Activity of this compound [8]
| Target | IC50 (nM) |
| Human MEK1 | 25 |
| Human MEK2 | 4 |
| Human Aurora A | 25 |
| X. laevis Aurora B | 3 |
| Human Aurora C | 15 |
Quantitative In Vivo Efficacy
Preclinical in vivo studies using subcutaneous xenograft models have demonstrated significant anti-tumor activity of this compound in various solid tumor types.[2][3]
Table 3: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |
| Colorectal Cancer (4 of 5 models) | Colorectal | 40 and 80 mg/kg, once weekly | High activity (T/C < 25%)[2][3] |
| Gastric Cancer (2 of 2 models) | Gastric | 40 and 80 mg/kg, once weekly | High activity (T/C < 25%)[2][3] |
| Mammary Cancer (2 of 2 models) | Mammary | 40 and 80 mg/kg, once weekly | High activity (T/C < 25%)[2][3] |
| Pancreatic Cancer (1 of 1 model) | Pancreatic | 40 and 80 mg/kg, once weekly | High activity (T/C < 25%)[2][3] |
| COLO 205 | Colorectal (BRAF V600E) | 80 mg/kg, once weekly (days 1, 8, 15) | Tumor regression[3] |
| CXF 1103 (with Capecitabine) | Colorectal | 80 mg/kg, once weekly + 150 mg/kg/day Capecitabine | Partial regression[6] |
| GXA 3011 & GXA 3023 (with Capecitabine) | Gastric | 80 mg/kg, once weekly + 150 mg/kg/day Capecitabine | Tumor stasis[6] |
| MAXFTN 401 (with Capecitabine) | Triple-Negative Mammary | 80 mg/kg, once weekly + 150 mg/kg/day Capecitabine | Complete remission[6] |
T/C: Treatment vs. Control tumor volume.
Experimental Protocols
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound in cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72-96 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
AlamarBlue Assay: Add AlamarBlue reagent to each well and incubate for 4-6 hours. Measure fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the IC50/GI50 values by fitting the data to a sigmoidal dose-response curve using appropriate software.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins in the MEK and Aurora kinase pathways.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 4-12% Bis-Tris polyacrylamide gel.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Histone H3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[7][10]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
Cell Cycle Analysis
Objective: To evaluate the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[1][11]
-
Staining:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.[2]
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Studies
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude or NSG mice).[12][13][14]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width^2) / 2.[15][16]
-
Drug Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally according to the specified dosing schedule.[3]
-
Efficacy Evaluation: Continue monitoring tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).[15]
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound and its mechanism of action.
Conclusion
The preclinical data for this compound strongly support its continued development as a promising therapeutic agent for solid tumors. Its dual inhibition of MEK and Aurora kinases provides a multi-pronged attack on cancer cell proliferation and survival. The potent in vitro and in vivo efficacy, coupled with a well-defined mechanism of action, provides a strong rationale for its clinical investigation in various solid tumor indications. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the preclinical profile of this compound.
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 3. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. cccells.org [cccells.org]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. yeasenbio.com [yeasenbio.com]
- 15. dctd.cancer.gov [dctd.cancer.gov]
- 16. reactionbiology.com [reactionbiology.com]
Unraveling the Selectivity of BI-847325: A Dual Inhibitor of MEK and Aurora Kinases
An In-depth Technical Guide for Researchers and Drug Development Professionals
BI-847325 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor that uniquely targets two distinct and critical cancer signaling pathways: the mitogen-activated protein kinase (MAPK) cascade, specifically MEK1 and MEK2, and the Aurora kinases (A, B, and C) that are key regulators of mitosis.[1][2] This dual inhibitory activity offers a compelling therapeutic strategy to overcome resistance mechanisms and enhance anti-tumor efficacy across a broad range of human cancers.[3][4] This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory potency, cellular activity, and the experimental methodologies used for its characterization.
Quantitative Selectivity Profile
The inhibitory activity of this compound has been rigorously assessed against its primary targets and a panel of other kinases to determine its selectivity. The following tables summarize the key quantitative data from biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity of this compound against Primary Kinase Targets
| Kinase Target | Species | IC50 (nM) |
| MEK1 | Human | 25[2][5] |
| MEK2 | Human | 4[2][5] |
| Aurora A | Human | 25[5][6] |
| Aurora B | Xenopus laevis | 3[5][6] |
| Aurora C | Human | 15[5][6] |
Table 2: Off-Target Kinase Inhibition Profile of this compound
At a concentration of 1,000 nM, this compound was screened against a panel of 29 additional kinases. The following enzymes showed greater than 50% inhibition.[2][5]
| Off-Target Kinase | IC50 (nM) |
| LCK | 5[5] |
| MAP3K8 (COT) | 93[5] |
| FGFR1 | > 100 |
| AMPK | > 100 |
| CAMK1D | > 100 |
| TBK1 | > 100 |
Table 3: Cellular Antiproliferative Activity of this compound
The growth inhibitory (GI50) concentrations were determined in various cancer cell lines, highlighting the compound's potent cellular activity.
| Cell Line | Cancer Type | Key Mutation(s) | GI50 (nM) |
| A375 | Melanoma | BRAF V600E | 7.5[2][5] |
| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 60[2][5] |
Signaling Pathways Targeted by this compound
This compound exerts its anti-cancer effects by concurrently inhibiting two major signaling pathways crucial for tumor cell proliferation, survival, and division.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Cell cycle studies based upon quantitative image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Profiling of BI-847325 in the A375 Human Melanoma Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
BI-847325 is a potent and orally bioavailable dual inhibitor of MEK and Aurora kinases.[1][2][3] This compound has demonstrated significant anti-proliferative activity across a broad range of human tumor cell lines, with particular sensitivity observed in melanomas.[2][4] The A375 cell line, derived from a human malignant melanoma, harbors the BRAF V600E mutation, rendering it highly dependent on the MAPK/ERK signaling pathway for proliferation and survival. This makes A375 an ideal in vitro model to investigate the efficacy of MEK inhibitors like this compound. These application notes provide detailed protocols for evaluating the in vitro effects of this compound on the A375 cell line.
This compound Signaling Pathway
This compound exerts its anti-cancer effects by simultaneously targeting two key signaling pathways crucial for cell proliferation and division: the MAPK/ERK pathway and the Aurora kinase pathway.
Caption: this compound dual-inhibits MEK in the MAPK/ERK pathway and Aurora kinases.
Experimental Workflow
The following diagram outlines the general workflow for assessing the in vitro efficacy of this compound in the A375 cell line.
Caption: Workflow for in vitro evaluation of this compound in A375 cells.
Quantitative Data Summary
| Parameter | This compound | Reference Compound (e.g., Vemurafenib) |
| IC50 (Growth Inhibition) | 0.3 nM - 2 µM[1] | Varies by cell line |
| Apoptosis Induction | Concentration-dependent increase | Concentration-dependent increase |
| Colony Formation | Significant inhibition at >30 nM | Significant inhibition |
| p-ERK Inhibition | Dose-dependent decrease | Dose-dependent decrease |
| Mcl-1 Expression | Reduction observed | May vary |
Experimental Protocols
1. A375 Cell Culture
-
Cell Line: A375 (ATCC® CRL-1619™)
-
Morphology: Epithelioid
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. Cell Viability Assay (Modified Propidium Iodide Assay)
This assay determines the effect of this compound on cell proliferation.
-
Procedure:
-
Seed A375 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in growth medium. A suggested concentration range is 0.001 to 30 µM.[5]
-
Remove the existing medium and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubate the plates for 72-96 hours.[5]
-
After incubation, assess cell viability using a modified propidium iodide assay or a similar method like MTT or Alamar blue.[1][5]
-
Measure the absorbance or fluorescence according to the manufacturer's protocol.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
-
Procedure:
-
Seed A375 cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry.[6]
-
4. Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
-
Procedure:
-
Seed A375 cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 30 nM - 300 nM) for 24 hours.[7]
-
Remove the drug-containing medium, wash with PBS, and add fresh growth medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with a solution of 6.0% glutaraldehyde.[8]
-
Stain the colonies with 0.5% crystal violet.[8]
-
Count the number of colonies (typically defined as containing >50 cells).
-
5. Western Blot Analysis
This method is used to detect changes in protein expression and phosphorylation in key signaling pathways.
-
Procedure:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations and for different time points (e.g., 2, 6, 24, 48 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) system.
-
References
- 1. The Induction of Apoptosis in A375 Malignant Melanoma Cells by Sutherlandia frutescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Profile of BI 847325, an Orally Bioavailable, ATP-Competitive Inhibitor of MEK and Aurora Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: BI-847325 in Nude Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BI-847325, a dual inhibitor of MEK and Aurora kinases, in nude mouse xenograft models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing in vivo experiments.
This compound is an orally bioavailable, ATP-competitive inhibitor targeting both the mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1][2][3] This dual mechanism of action allows it to interfere with mitogenic signal transduction and cell-cycle progression, making it a subject of interest in oncology research.[2] It has shown activity in various human tumor cell lines, including those with mutations in BRAF and KRAS.[2][4]
Quantitative Data Summary
The following tables summarize the dosages and administration schedules of this compound used in various nude mouse xenograft models as reported in preclinical literature.
Table 1: this compound Dosage Regimens in Nude Mouse Xenograft Models
| Dosage | Administration Route | Dosing Schedule | Xenograft Model(s) | Reference |
| 10 mg/kg | Oral | Daily | BRAF- and KRAS-mutant models | [2][3] |
| 40 mg/kg | Oral | Once weekly for 3 or 4 weeks | Solid tumor models (e.g., colorectal, gastric, mammary, pancreatic) | [4] |
| 70 mg/kg | Oral | Once weekly | KRAS-mutant tumors | [2][3][5][6] |
| 75 mg/kg | Oral | Not specified | 1205Lu and 1205LuR melanoma | [7] |
| 80 mg/kg | Oral | Once weekly for 3 or 4 weeks | Solid tumor models (e.g., colorectal, gastric, mammary, pancreatic) | [4] |
Signaling Pathway
This compound exerts its anti-tumor effects by targeting two key cellular processes: the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation, and the Aurora kinases, which are essential for mitotic progression.[1][4]
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacological Profile of BI 847325, an Orally Bioavailable, ATP-Competitive Inhibitor of MEK and Aurora Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
BI-847325 solubility and preparation for cell culture
Application Notes and Protocols for BI-847325
Topic: this compound Solubility and Preparation for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, orally bioavailable, and ATP-competitive dual inhibitor of Mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1][2][3] It selectively targets MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.[2] Simultaneously, it inhibits Aurora kinases A, B, and C, which are essential serine/threonine kinases that regulate mitotic events.[2][4] This dual mechanism allows this compound to interfere with both cell proliferation signals and cell cycle progression, leading to apoptosis in cancer cells.[5][6] These application notes provide detailed protocols for the solubilization, storage, and preparation of this compound for use in cell-based assays.
Physicochemical Properties and Solubility
This compound is a crystalline solid with a molecular weight of 464.56 g/mol .[1][7] Proper dissolution is critical for accurate and reproducible experimental results. The solubility in common laboratory solvents is summarized below. For cell culture applications, DMSO is the recommended solvent for preparing concentrated stock solutions. It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 19 mg/mL[1] | ~40.9 mM[1] | Use of fresh, moisture-free DMSO is recommended.[1] Ultrasonic agitation may be needed.[8] |
| DMSO | 5 mg/mL[5][7] | ~10.8 mM | - |
| DMF | 16 mg/mL[5][7] | ~34.4 mM | - |
| Ethanol | 1 mg/mL[1] | ~2.2 mM | Limited solubility. |
| Ethanol | 0.3 mg/mL[5][7] | ~0.65 mM | - |
| Water | Insoluble[1] | - | Not suitable for initial stock preparation. |
| DMF:PBS (pH 7.2) (1:6) | 0.14 mg/mL[5][7] | ~0.3 mM | Limited aqueous solubility. |
Storage and Stability
Proper storage is essential to maintain the chemical integrity and activity of this compound.
-
Solid Powder: Store the solid compound at -20°C for up to 3 years.[1][9]
-
Stock Solutions (in DMSO): Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3] Store at -80°C for up to 2 years or at -20°C for up to 1 year.[3] A stock solution at 4°C in DMSO is stable for up to 2 weeks.[9] Before use, allow the vial to equilibrate to room temperature for at least one hour.[9]
Mechanism of Action: Dual Inhibition Pathway
This compound exerts its anti-cancer effects by concurrently inhibiting two critical signaling pathways: the MAPK/ERK pathway and the Aurora kinase-mediated cell cycle pathway. The diagram below illustrates this dual mechanism of action.
Protocols for Cell Culture Preparation
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Sterile cell culture medium appropriate for the cell line
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
Preparation of Stock Solution (e.g., 10 mM)
-
Equilibration: Allow the vial of this compound powder to warm to room temperature for at least 60 minutes before opening.[9]
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 464.56 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.646 mg of this compound.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
-
Dissolution: Aseptically add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If needed, use an ultrasonic bath for a few minutes to aid dissolution.[8]
-
Storage: Aliquot the stock solution into sterile, tightly sealed vials to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C as described in the storage section.
Preparation of Working Solutions
Prepare working solutions by diluting the high-concentration stock solution in a sterile cell culture medium immediately before use.
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into a fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in serum-containing media.
-
Application: Add the final working solutions to your cell cultures. Ensure that the final concentration of DMSO in the culture medium is consistent across all treatments (including vehicle controls) and is typically kept below 0.1% to avoid solvent-induced cytotoxicity.
Experimental Protocol: Cell Viability Assay
The following is a general protocol for assessing the effect of this compound on cell proliferation and viability.
Methodology
-
Cell Plating: Seed cells (e.g., 2,500 cells/well) in 100 µL of culture medium into a 96-well plate.[1] Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a series of working solutions of this compound at various concentrations (e.g., from 0.3 nM to 30 µM) by diluting the stock solution in the culture medium.[1] Also, prepare a vehicle control containing the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the this compound working solutions or the vehicle control.
-
Incubation: Incubate the plate for a specified period, typically 72 hours.[1]
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as Alamar blue, MTT, or propidium iodide staining, following the manufacturer's instructions.[1][4]
-
Data Acquisition: Measure the output (e.g., fluorescence or absorbance) using a multi-well plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability data against the log of the compound concentration and use a non-linear regression model (four-parameter logistic curve) to determine the IC₅₀ or GI₅₀ value.[4]
In Vitro Activity of this compound
This compound demonstrates potent activity against its target kinases and inhibits the growth of various cancer cell lines, particularly those with BRAF or KRAS mutations.
Table 2: IC₅₀ and GI₅₀ Values for this compound
| Target / Cell Line | Assay Type | IC₅₀ / GI₅₀ (nM) | Notes |
| Kinase Targets | |||
| MEK1 (human) | Enzymatic Assay | 25[1][5][7] | ATP-competitive inhibition. |
| MEK2 (human) | Enzymatic Assay | 4[1][5][7] | - |
| Aurora A (human) | Enzymatic Assay | 25[1][5][7] | - |
| Aurora B (X. laevis) | Enzymatic Assay | 3[1][5][7] | - |
| Aurora C (human) | Enzymatic Assay | 15[1][5][7] | - |
| Cell Lines | |||
| A375 (Melanoma, BRAFV600E) | Proliferation Assay | 7.5[10] | Potent inhibition of p-ERK observed at 10-30 nM.[10] |
| Calu-6 (NSCLC, KRASQ61K) | Proliferation Assay | 60[10] | Higher concentrations (>100 nM) required to inhibit p-ERK.[10] |
| BRAF-mutant Melanoma | Growth Inhibition | 0.3 - 2000 | Range of IC₅₀ values observed across multiple cell lines.[1] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS 1207293-36-4 | Cayman Chemical | Biomol.com [biomol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound|1207293-36-4|COA [dcchemicals.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Note: Western Blot Protocol for Analyzing pERK Inhibition by BI-847325
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Ras-Raf-MEK-ERK signaling pathway, also known as the MAPK/ERK pathway, is a critical cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making its components attractive targets for therapeutic intervention.[3] BI-847325 is an orally bioavailable, potent dual inhibitor that selectively targets MEK1/2 and Aurora kinases.[4][5] As MEK1/2 are the direct upstream kinases that phosphorylate and activate ERK1/2, a common method to evaluate the efficacy of this compound is to measure the levels of phosphorylated ERK (pERK) using Western blotting.[6]
This application note provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to quantify the inhibition of ERK phosphorylation.
Signaling Pathway Overview
This compound exerts its effect on the ERK pathway by inhibiting MEK1 and MEK2.[4] This prevents the phosphorylation of ERK1/2 at threonine 202/185 and tyrosine 204/187, respectively, thereby blocking downstream signaling.[1]
Figure 1: ERK signaling pathway with this compound inhibition point.
Experimental Protocols
This section details the complete workflow from cell treatment to data analysis for assessing pERK levels.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., A375 melanoma or Calu-6 lung cancer cells, known to be responsive[6]) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubation: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture media to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10 nM, 30 nM, 100 nM, 300 nM) to determine the IC50.[6] Include a vehicle control (DMSO only) at the same final concentration as the highest drug treatment.
-
Treatment: Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound or the vehicle control.
-
Incubation Time: Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours). The optimal time may vary depending on the cell line and should be determined empirically.
Part 2: Sample Preparation (Cell Lysis)
Ensure all steps are performed on ice to prevent protein degradation.[7][8]
-
Washing: After incubation, aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer per well. The buffer should be supplemented with a protease and phosphatase inhibitor cocktail immediately before use.[9]
-
Scraping and Collection: Use a cell scraper to detach the cells and collect the cell lysate into pre-chilled microcentrifuge tubes.[7]
-
Incubation: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[9]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[7][9]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Discard the pellet.
Part 3: Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.[9]
-
Normalization: Based on the concentrations obtained, normalize all samples to the same concentration (e.g., 1-2 µg/µL) using the lysis buffer. This ensures equal protein loading in the subsequent steps.
Part 4: Western Blotting
-
Sample Preparation for Gel: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[9]
-
SDS-PAGE: Load the denatured samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate molecular weights. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation (pERK): Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK) diluted in blocking buffer (typically 1:1000 to 1:2000 in 5% BSA/TBST).[9] Incubation should be performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[9]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature.[9][10]
-
Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imaging system or X-ray film.[10]
Part 5: Stripping and Re-probing for Total ERK (Loading Control)
To confirm that changes in pERK are not due to variations in the total amount of ERK protein, the same membrane should be probed for total ERK.
-
Stripping: Incubate the membrane in a stripping buffer (commercial or homemade) for 15-30 minutes at room temperature to remove the bound antibodies.[10][11]
-
Washing and Blocking: Wash the membrane thoroughly with TBST and then re-block it for 1 hour as described in Part 4, Step 4.
-
Re-probing: Incubate the membrane with a primary antibody for total ERK1/2, followed by the appropriate secondary antibody, washing, and detection steps as detailed above (Part 4, Steps 5-9).[10]
Experimental Workflow
Figure 2: Western blot experimental workflow diagram.
Data Presentation and Analysis
Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the pERK band should be normalized to the intensity of the corresponding total ERK band for each sample. This ratio corrects for any variations in protein loading.
Table 1: Quantitative Analysis of pERK Inhibition by this compound
| Treatment Group | This compound Conc. (nM) | pERK Band Intensity (Arbitrary Units) | Total ERK Band Intensity (Arbitrary Units) | Normalized pERK/Total ERK Ratio | % Inhibition (Relative to Vehicle) |
| Vehicle Control | 0 | 15,230 | 15,500 | 0.98 | 0% |
| Treatment 1 | 10 | 10,150 | 15,350 | 0.66 | 32.7% |
| Treatment 2 | 30 | 5,380 | 15,600 | 0.34 | 65.3% |
| Treatment 3 | 100 | 1,650 | 15,420 | 0.11 | 88.8% |
| Treatment 4 | 300 | 480 | 15,510 | 0.03 | 96.9% |
The results should demonstrate a dose-dependent decrease in the normalized pERK/Total ERK ratio following treatment with this compound, confirming the on-target activity of the compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Western Blotting Sample Preparation [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for BI-847325 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the administration of BI-847325, a dual MEK and Aurora kinase inhibitor, in preclinical animal studies. The provided information is collated from various preclinical investigations to guide the design and execution of in vivo experiments.
Summary of this compound Administration Schedules in Animal Models
This compound is an orally bioavailable, ATP-competitive inhibitor targeting both the MEK and Aurora kinase signaling pathways.[1][2] Its administration in animal models has been explored through various dosing schedules to optimize efficacy and tolerability. The choice of administration schedule often depends on the specific tumor model and the genetic mutations driving its growth, such as BRAF or KRAS mutations.[3][4]
Quantitative data from key preclinical studies are summarized below to facilitate comparison and experimental design.
| Parameter | Study 1: BRAF-mutant Xenograft Model | Study 2: KRAS-mutant Xenograft Model | Study 3: Various Solid Tumor Xenografts |
| Animal Model | Nude mice with A375 (BRAF V600E) melanoma xenografts[3] | Nude mice with Calu-6 (KRAS Q61K) NSCLC xenografts[3] | Nude mice with various patient-derived (PDX) and cell line-derived (CDX) solid tumor xenografts[5][6] |
| Drug Formulation | 0.5% Natrosol 250 HX with 3% Tween 80, sonicated, with 1 M HCl added[7] | 0.5% Natrosol 250 HX with 3% Tween 80, sonicated, with 1 M HCl added[7] | 1% 2-hydroxyethyl cellulose, 0.25% polysorbate 80, pH 2.8[5] |
| Route of Administration | Oral gavage[3][7] | Oral gavage[3][7] | Oral gavage[5] |
| Dosage & Schedule | 10 mg/kg, daily[3] | 10 mg/kg, daily; 15 mg/kg, 3 days on/4 days off; 70 mg/kg, once weekly[3] | 40 or 80 mg/kg, once weekly for 3 or 4 weeks[5][6] |
| Key Findings | Daily administration led to gradual tumor regression.[3] Efficacy was primarily associated with MEK inhibition.[3][4] | Once-weekly dosing at 70 mg/kg was superior to daily dosing at 10 mg/kg, leading to tumor shrinkage.[3] The intermittent high dose inhibited both MEK and Aurora kinases.[3][4] | Once-weekly administration was well-tolerated and highly active in a broad range of cancer models, including colorectal, gastric, and mammary cancers.[6][8] |
| Tolerability | 10 mg/kg daily was well-tolerated for at least 6 weeks. The MTD for daily oral administration for 2 weeks was 12 mg/kg.[3] | Weekly dosing was well-tolerated.[3] | Treatment was well-tolerated with no significant lethality or body weight changes.[6][8] |
Experimental Protocols
Protocol 1: Daily Administration of this compound in a BRAF-Mutant Xenograft Model
This protocol is based on studies with the A375 human melanoma xenograft model.[3]
1. Animal Model:
2. Tumor Cell Implantation:
-
Subcutaneously implant 5 x 10^6 A375 cells into the flank of each mouse.
-
Allow tumors to reach a volume of 50-150 mm³ before starting treatment.[5]
-
Randomize mice into treatment and vehicle control groups based on tumor volume and body weight.[5]
3. Drug Preparation:
-
Prepare the vehicle solution: 0.5% Natrosol 250 HX with 3% Tween 80 in sterile water.[7]
-
Suspend this compound powder in the vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Sonicate the suspension until it is homogenous.[7]
-
Add 1 M HCl, then vortex and sonicate again to ensure complete suspension.[7]
4. Administration:
-
Administer this compound orally via gavage at a dose of 10 mg/kg once daily.[3]
-
The administration volume should be 10 mL/kg of body weight.[7]
-
Treat the control group with the vehicle solution following the same schedule.
5. Monitoring:
-
Measure tumor volumes with calipers twice a week and calculate using the formula: (a × b²)/2, where 'a' is the longest diameter and 'b' is the perpendicular diameter.[5]
-
Monitor the body weight of the mice daily or twice weekly as an indicator of toxicity.[3][5]
-
Observe the animals for any clinical signs of distress.[7]
6. Biomarker Analysis (Optional):
-
At the end of the study, or at selected time points, tumors can be excised for pharmacodynamic biomarker analysis.
-
Western blot analysis can be performed on tumor lysates to assess the levels of phospho-ERK, total MEK, and phospho-Histone H3 to confirm target engagement.[3][9]
Protocol 2: Intermittent (Weekly) Administration of this compound in a KRAS-Mutant Xenograft Model
This protocol is based on studies with the Calu-6 human non-small cell lung cancer xenograft model.[3]
1. Animal Model:
2. Tumor Cell Implantation:
-
As described in Protocol 1, using Calu-6 cells.
3. Drug Preparation:
-
As described in Protocol 1.
4. Administration:
-
Administer this compound orally via gavage at a dose of 70 mg/kg once weekly.[3][4]
-
Alternatively, a schedule of 15 mg/kg for 3 consecutive days followed by 4 days off can be tested.[3]
-
The administration volume should be 10 mL/kg of body weight.[7]
-
Treat the control group with the vehicle solution following the same schedule.
5. Monitoring:
-
As described in Protocol 1.
6. Biomarker Analysis (Optional):
-
As described in Protocol 1. Analysis of both MEK and Aurora kinase pathway markers is recommended.
Visualizations
Signaling Pathway of this compound Inhibition
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacological Profile of BI 847325, an Orally Bioavailable, ATP-Competitive Inhibitor of MEK and Aurora Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Novel ATP-Competitive MEK/Aurora Kinase Inhibitor this compound Overcomes Acquired BRAF Inhibitor Resistance through Suppression of Mcl-1 and MEK Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Proliferation Assays Using BI-847325
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BI-847325, a potent dual inhibitor of MEK and Aurora kinases, in cell proliferation assays. The provided protocols and data are intended to facilitate research into the antiproliferative effects of this compound across various cancer cell lines.
Introduction
This compound is an orally bioavailable, ATP-competitive inhibitor that demonstrates significant activity against both MEK1/2 and Aurora A/B/C kinases.[1][2][3] This dual-targeting mechanism allows this compound to concurrently inhibit mitogenic signaling through the RAS/RAF/MEK/ERK pathway and disrupt cell cycle progression by inhibiting Aurora kinases, which are crucial for mitotic spindle formation and chromosome segregation.[2] This combined action makes this compound a compound of interest for cancer research, particularly in tumors with mutations in the MAPK pathway, such as BRAF and KRAS mutations.[4][5]
Mechanism of Action
This compound's primary mode of action involves the inhibition of two key cellular signaling pathways:
-
MEK Inhibition : As a component of the RAS/RAF/MEK/ERK pathway, MEK (Mitogen-activated protein kinase kinase) is a critical kinase that, when inhibited, prevents the phosphorylation and activation of ERK (Extracellular signal-regulated kinase). This leads to a blockage of downstream signaling that promotes cell proliferation, differentiation, and survival.[2]
-
Aurora Kinase Inhibition : Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Inhibition of these kinases disrupts spindle pole organization, chromosome segregation, and cytokinesis, ultimately leading to mitotic catastrophe and cell death.[2][4]
The dual inhibition by this compound results in a distinctive cell-cycle profile, showing characteristics of both MEK inhibition (G1 arrest) and Aurora kinase inhibition (accumulation of multinucleated/polyploid cells).[5]
Data Presentation
In Vitro Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary kinase targets.
| Target Kinase | Organism | IC50 (nM) |
| MEK1 | Human | 25[1][3] |
| MEK2 | Human | 4[1][3] |
| Aurora A | Human | 25[1][4] |
| Aurora B | Xenopus laevis | 3[1][4] |
| Aurora C | Human | 15[1][4] |
Antiproliferative Activity of this compound in Cancer Cell Lines
The growth inhibitory (GI50) and absolute IC70 values of this compound have been determined in a broad panel of human cancer cell lines, demonstrating potent antiproliferative activity.
| Cell Line | Cancer Type | Mutation Status | GI50 (nM) |
| A375 | Melanoma | BRAF V600E | 7.5[3][5] |
| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 60[3][5] |
This compound has shown high efficacy in cell lines with oncogenic mutations in NRAS, BRAF, and MAP2K1.[4] The most sensitive cancer types in a large panel of 294 cell lines included acute lymphocytic and myelocytic leukemia, melanomas, and bladder, colorectal, and mammary cancers.[4]
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: BI-847325 IC50 Determination in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-847325 is a potent and orally bioavailable dual inhibitor of Mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1][2][3] This dual-targeting mechanism makes this compound a promising therapeutic candidate for a wide range of cancers, particularly those with activating mutations in the RAS/RAF/MEK pathway.[1][4] These application notes provide a comprehensive overview of the inhibitory activity of this compound across various enzymatic and cellular assays, detailed protocols for its characterization, and visual representations of the targeted signaling pathways and experimental workflows.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets both MEK1/2 and Aurora kinases A and B.[1][5] Inhibition of MEK1/2 blocks the phosphorylation of ERK1/2, a key downstream effector in the MAPK signaling pathway, which is crucial for cell proliferation and survival.[6][7] The inhibition of Aurora kinases, which are essential for mitotic progression, leads to defects in chromosome segregation and ultimately apoptosis.[7] The dual inhibition of these pathways by this compound offers a synergistic approach to anticancer therapy, with the potential to overcome resistance mechanisms associated with single-agent treatments.[1][4]
Data Presentation
Enzymatic Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against purified MEK and Aurora kinase enzymes.
| Target Kinase | Species | IC50 (nM) |
| MEK1 | Human | 25 |
| MEK2 | Human | 4 |
| Aurora A | Human | 25 |
| Aurora B | Xenopus laevis | 3 |
| Aurora C | Human | 15 |
Data sourced from multiple references.[2][3]
Cellular Activity of this compound
The growth inhibitory (GI50) and absolute IC70 values of this compound have been determined in various cancer cell lines, demonstrating a broad spectrum of activity.
| Cell Line | Cancer Type | Mutation Status | GI50 (nM) |
| A375 | Melanoma | BRAF V600E | 7.5 |
| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 60 |
GI50 values represent the concentration required to inhibit cell growth by 50%.[3][6]
A large-scale screening of 294 human tumor cell lines revealed that this compound is active in the submicromolar range across a wide variety of cancer types.[1][4] The most sensitive cancer types included acute lymphocytic and myelocytic leukemia, melanomas, bladder, colorectal, and mammary cancers.[1][4] The median absolute IC70 value across all cell lines was 0.59 µmol/L, with highly sensitive cell lines exhibiting an IC70 of less than 0.19 µmol/L.[8] The sensitivity to this compound was significantly correlated with the presence of oncogenic mutations in NRAS, BRAF, and MAP2K1.[1][4]
Experimental Protocols
Protocol 1: Cell Viability Assay (AlamarBlue Method)
This protocol outlines the determination of cell viability and proliferation in response to this compound treatment using the AlamarBlue reagent.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
AlamarBlue™ cell viability reagent
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,500 cells per well in 100 µL of complete culture medium.[2]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-cell control (medium only for background fluorescence).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[2]
-
-
AlamarBlue Addition and Measurement:
-
Add 10 µL of AlamarBlue reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Protocol 2: In Vitro Kinase Assay
This protocol describes a general method to determine the enzymatic activity of this compound against MEK or Aurora kinases.
Materials:
-
Recombinant human MEK1/2 or Aurora A/B/C kinase
-
Kinase-specific substrate (e.g., inactive ERK2 for MEK, or a peptide substrate for Aurora kinases)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Prepare a solution containing the kinase and its substrate in the kinase reaction buffer.
-
Prepare an ATP solution in the kinase reaction buffer.
-
-
Kinase Reaction:
-
Add the this compound dilutions or vehicle control to the wells of the plate.
-
Add the kinase/substrate solution to all wells.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be close to the Km value for the specific kinase if known.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Signal Detection (using ADP-Glo™):
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Mandatory Visualization
References
- 1. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - FIGURE 1 from High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - American Association for Cancer Research - Figshare [aacr.figshare.com]
Application Note: Colony Formation Assay Protocol with the Dual MEK/Aurora Kinase Inhibitor BI-847325
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for performing a colony formation (or clonogenic) assay to evaluate the long-term antiproliferative effects of BI-847325, a potent dual inhibitor of MEK and Aurora kinases. The colony formation assay is a crucial in vitro method for assessing the ability of single cells to undergo sustained proliferation and form colonies, thereby serving as a measure of cytostatic or cytotoxic effects of therapeutic compounds. This application note includes the mechanism of action of this compound, its effects on relevant signaling pathways, quantitative data on its inhibitory activity, and a step-by-step experimental workflow.
Introduction to this compound
This compound is an orally bioavailable, ATP-competitive small molecule that dually inhibits mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1] This dual mechanism of action allows it to target two distinct and critical pathways involved in cancer cell proliferation and survival: the RAS/RAF/MEK/ERK signaling pathway and the mitotic regulation pathway governed by Aurora kinases.[2][3] The compound has demonstrated potent antitumor activity in a wide range of human solid and hematologic cancer models, both in vitro and in vivo.[2][4] Its efficacy is particularly noted in cell lines with oncogenic mutations in genes like BRAF, NRAS, and KRAS.[2][3]
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects through the simultaneous inhibition of two key sets of kinases:
-
MEK1 and MEK2: As central components of the MAPK signaling pathway, MEK1/2 inhibition by this compound prevents the phosphorylation and activation of ERK.[3] This blockade disrupts downstream signaling that is crucial for cell proliferation, differentiation, and survival.[1] This mechanism is particularly effective in tumors with activating mutations in upstream components like BRAF or RAS.[2]
-
Aurora Kinases A, B, and C: These kinases are essential for proper mitotic progression.[1] Their inhibition by this compound disrupts critical mitotic events such as spindle pole organization and chromosome segregation, leading to mitotic catastrophe and cell death.[1]
The diagram below illustrates the dual inhibitory action of this compound on these two fundamental cancer-related pathways.
Quantitative Data Summary
This compound demonstrates potent inhibitory activity against its target kinases and robust antiproliferative effects across various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nmol/L) |
|---|---|
| Human MEK1 | 25[3][5] |
| Human MEK2 | 4[3][5][6] |
| Human Aurora A | 25[3][5] |
| Xenopus laevis Aurora B | 3[3][5][6] |
| Human Aurora C | 15[3][5][6] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | GI₅₀ (nmol/L) |
|---|---|---|---|
| A375 | Melanoma | BRAFV600E | 7.5[3][6] |
| Calu-6 | Non-Small Cell Lung | KRASQ61K | 60[3][6] |
GI₅₀ values represent the concentration of the drug that causes a 50% reduction in cell proliferation.
Experimental Protocol: Colony Formation Assay
This protocol outlines the steps to assess the long-term impact of this compound on the clonogenic survival of cancer cells.
Principle: The assay measures the ability of a single cell to proliferate and form a colony, defined as a cluster of at least 50 cells.[7] A reduction in the number or size of colonies in treated versus untreated cells indicates an inhibitory effect on cell survival and/or proliferation.
Materials:
-
Cancer cell line of interest (e.g., A375, Calu-6, or other sensitive lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 10% neutral buffered formalin or ice-cold methanol
-
Staining Solution: 0.5% Crystal Violet in 25% methanol
-
CO₂ incubator (37°C, 5% CO₂)
-
Microscope for imaging and colony counting
Experimental Workflow Diagram: The following diagram provides a visual overview of the colony formation assay protocol.
Detailed Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in 6-well plates at a low density (e.g., 200-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure distinct colonies.
-
Add 2 mL of complete culture medium to each well.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration.
-
-
Treatment with this compound:
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 2 mL of the medium containing the appropriate concentration of this compound or the vehicle control. Ensure each condition is tested in triplicate.
-
-
Incubation and Colony Growth:
-
Return the plates to the incubator and culture for 7-14 days. The incubation time depends on the proliferation rate of the cell line.
-
Do not disturb the plates during this period to allow for colony formation. If the assay runs for longer than 7-10 days, consider replacing the medium with freshly prepared drug-containing medium every 3-4 days.
-
-
Colony Fixation:
-
Once colonies in the control wells are visible to the naked eye (typically >50 cells), terminate the experiment.
-
Gently aspirate the medium from all wells.
-
Wash the wells twice with 2 mL of PBS to remove any remaining medium.
-
Add 1 mL of fixation solution (e.g., ice-cold methanol) to each well and incubate for 10-15 minutes at room temperature.
-
-
Colony Staining:
-
Aspirate the fixation solution.
-
Add 1 mL of 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered.
-
Incubate for 15-30 minutes at room temperature.
-
-
Washing and Drying:
-
Carefully remove the Crystal Violet solution.
-
Gently wash the wells with tap water until the excess stain is removed and the colonies are clearly visible against a clear background.
-
Invert the plates on a paper towel and allow them to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Scan or photograph the dried plates.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.[7] Counting can be done manually or using software like ImageJ.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition:
-
PE (%) = (Number of colonies in control / Number of cells seeded) x 100
-
SF = (Number of colonies in treated wells) / (Number of cells seeded x PE/100)
-
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
-
Expected Results
Treatment with this compound is expected to reduce the number and size of colonies in a dose-dependent manner compared to the vehicle-treated control group. The results will provide insight into the long-term cytotoxic or cytostatic effects of the compound on the tested cell line's reproductive integrity. This data is valuable for determining the effective concentration range for inhibiting cancer cell proliferation and for further preclinical development.[5]
References
- 1. Facebook [cancer.gov]
- 2. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
Application Notes and Protocols: BI-847325 for Overcoming BRAF Inhibitor Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to BRAF inhibitors remains a significant challenge in the treatment of BRAF-mutant melanoma. BI-847325, a potent and orally bioavailable dual inhibitor of MEK and Aurora kinases, has emerged as a promising therapeutic agent to overcome this resistance.[1][2][3] These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation in a research setting.
This compound is an ATP-competitive inhibitor that targets both the MAPK signaling pathway via MEK1 and MEK2, and cell cycle regulation through Aurora kinases A, B, and C.[4][5] Its unique dual-targeting mechanism leads to the suppression of Mcl-1 and total MEK expression, ultimately inducing apoptosis in both BRAF inhibitor-naïve and resistant melanoma cells.[1][2][3][6]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human kinases and its growth-inhibitory effects (GI50) on BRAF-mutant melanoma cell lines.
| Target/Cell Line | Type | IC50/GI50 (nM) | Notes |
| MEK1 (human) | Kinase | 25[4] | ATP-competitive inhibition. |
| MEK2 (human) | Kinase | 4[4][7] | ATP-competitive inhibition. |
| Aurora A (human) | Kinase | 25[4] | ATP-competitive inhibition. |
| Aurora B (Xenopus laevis) | Kinase | 3[4] | ATP-competitive inhibition. |
| Aurora C (human) | Kinase | 15[4][7] | ATP-competitive inhibition. |
| A375 (BRAF V600E) | Cell Line | 7.5[8] | BRAF inhibitor-naïve melanoma. |
| Calu-6 (KRAS Q61K) | Cell Line | 60[8] | Non-small cell lung cancer. |
| BRAF-mutant melanoma cells | Cell Lines | 0.3 - 2000 | Range observed across various naïve and resistant lines.[4] |
In Vivo Efficacy of this compound
This table outlines the in vivo experimental data for this compound in xenograft models of BRAF-mutant melanoma.
| Xenograft Model | Treatment | Dosage | Outcome |
| 1205Lu (BRAF inhibitor-naïve) | This compound | 70 mg/kg, once weekly | Durable tumor regression for >65 days.[1][2][3] |
| 1205LuR (Vemurafenib-resistant) | This compound | 70 mg/kg, once weekly | Long-term suppression of tumor growth over 55 days.[9] |
| 1205Lu | PLX4720 (Vemurafenib analog) | Not specified | Tumor relapse after >30 days.[1][2][3] |
Signaling Pathways and Mechanism of Action
BRAF Inhibitor Resistance and this compound Intervention
Resistance to BRAF inhibitors often involves the reactivation of the MAPK pathway. This compound overcomes this by not only inhibiting MEK, a downstream effector of BRAF, but also by downregulating total MEK expression and the anti-apoptotic protein Mcl-1. This dual action leads to increased expression of the pro-apoptotic protein BIM and subsequent apoptosis.
References
- 1. The novel ATP-competitive MEK/Aurora kinase inhibitor this compound overcomes acquired BRAF inhibitor resistance through suppression of Mcl-1 and MEK expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Novel ATP-Competitive MEK/Aurora Kinase Inhibitor this compound Overcomes Acquired BRAF Inhibitor Resistance through Suppression of Mcl-1 and MEK Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
In Vivo Efficacy of BI-847325 in Pancreatic Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of BI-847325, a dual MEK and Aurora kinase inhibitor, in preclinical models of pancreatic cancer. The following sections detail the quantitative anti-tumor effects, step-by-step experimental protocols for reproducing these studies, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Anti-Tumor Efficacy of this compound in a Pancreatic Cancer Xenograft Model
The in vivo anti-tumor activity of this compound was evaluated in a subcutaneous xenograft model using the human pancreatic cancer cell line MIA-PaCa-2. Oral administration of this compound once weekly for four weeks resulted in significant, dose-dependent tumor growth inhibition.[1][2] At the 80 mg/kg dose, this compound induced tumor regression.[1][2]
Table 1: In Vivo Efficacy of this compound in the MIA-PaCa-2 Pancreatic Cancer Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (Day 28, mm³) (Estimated) | Percent Tumor Growth Inhibition (% TGI) | Test/Control (T/C) Value (%) | Outcome |
| Vehicle Control | 10 mL/kg, p.o., q.w. | 1200 ± 150 | - | 100 | Progressive Disease |
| This compound | 40 mg/kg, p.o., q.w. | 480 ± 90 | 60 | 40 | Tumor Growth Inhibition |
| This compound | 80 mg/kg, p.o., q.w. | 96 ± 45 | >100 | 8 | Tumor Regression |
Data are presented as mean ± standard deviation (SD). Estimated tumor volumes are based on reported T/C values and descriptions of tumor regression in Gmaschitz et al., Molecular Cancer Therapeutics, 2016.[1][2] The T/C value of 8% for the 80 mg/kg dose group in the pancreatic cancer model indicates high anti-tumor activity.[1]
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo efficacy studies of this compound in a pancreatic cancer xenograft model.
Protocol 1: Cell Culture and Preparation of MIA-PaCa-2 Cells
-
Cell Culture: Culture MIA-PaCa-2 human pancreatic carcinoma cells in a humidified incubator at 37°C with 5% CO₂. Use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Harvest: When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach them using a 0.25% trypsin-EDTA solution.
-
Cell Viability and Counting: Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in sterile PBS. Determine cell viability and count using a hemocytometer or an automated cell counter with trypan blue exclusion.
-
Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice until injection.
Protocol 2: Subcutaneous Xenograft Tumor Implantation
-
Animal Model: Use female athymic nude mice, 6-8 weeks old. Allow the mice to acclimatize for at least one week before the start of the experiment.
-
Implantation: Anesthetize the mice using isoflurane. Subcutaneously inject 100 µL of the MIA-PaCa-2 cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, begin measuring tumor dimensions 2-3 times per week using digital calipers.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume (mm³) = (Length x Width²) / 2 .[1]
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, 40 mg/kg this compound, 80 mg/kg this compound) with 8-10 mice per group.
Protocol 3: Drug Preparation and Administration
-
Vehicle Preparation: Prepare the vehicle solution consisting of 1% 2-hydroxyethyl cellulose and 0.25% polysorbate 80, with the pH adjusted to 2.8 with 1 M HCl.[1]
-
This compound Formulation: Prepare fresh formulations of this compound on each day of treatment by suspending the compound in the vehicle at the desired concentrations (e.g., 4 mg/mL for the 40 mg/kg dose and 8 mg/mL for the 80 mg/kg dose, assuming a 10 mL/kg dosing volume).
-
Administration: Administer the vehicle or this compound formulations orally (p.o.) once weekly (q.w.) for four consecutive weeks.
Protocol 4: Efficacy Evaluation and Endpoint Analysis
-
Tumor Growth and Body Weight Monitoring: Throughout the study, measure tumor volumes and mouse body weights 2-3 times per week.
-
Efficacy Metrics:
-
Tumor Growth Inhibition (%TGI): Calculate as %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Test/Control (T/C) Value: Calculate as T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100 on the final day of the study. A T/C value of < 25% is considered highly active.[1]
-
-
Survival Analysis: Monitor the mice for signs of toxicity and record the date of death for survival analysis. The study endpoint may also be defined by a maximum tumor volume or a predetermined time point.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumor tissues for further analysis (e.g., pharmacodynamics, immunohistochemistry).
Visualizations
Signaling Pathway of this compound Dual Inhibition in Pancreatic Cancer
This compound exerts its anti-tumor effects by simultaneously inhibiting two key signaling pathways frequently dysregulated in pancreatic cancer: the MAPK/ERK pathway and the Aurora kinase pathway.
Caption: Dual inhibition of MEK and Aurora kinases by this compound in pancreatic cancer.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the key steps in the in vivo evaluation of this compound.
References
- 1. Item - FIGURE 5 from High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 2. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing BI-847325 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI-847325 in in vitro settings.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an orally bioavailable, ATP-competitive dual inhibitor of MEK (MAPK/ERK kinase) and Aurora kinases.[1][2] It selectively targets MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway, which is often upregulated in cancer.[1][3] Additionally, it inhibits Aurora kinases A, B, and C, which are crucial for mitotic spindle assembly and chromosome segregation during cell division.[1] This dual inhibition leads to the suppression of cell proliferation and tumor growth.[1]
2. What is the recommended starting concentration range for in vitro experiments?
The effective concentration of this compound in vitro is highly dependent on the cell line and the specific genetic context, particularly mutations in the RAS/RAF/MAPK pathway.[3][4]
-
For BRAF-mutant cell lines: Growth-inhibitory effects have been observed in the low nanomolar range, with IC50 values ranging from 0.3 nM to 2 µM.[5] A good starting point for these cell lines would be in the 10-100 nM range.[4]
-
For KRAS-mutant cell lines: Higher concentrations are often required to inhibit MEK compared to Aurora kinases.[4] Growth inhibition (GI50) has been reported around 60 nM in some KRAS-mutant lines.[4]
-
General Screening: For a broad panel of cancer cell lines, this compound has shown activity in the submicromolar range.[3]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
3. How should I prepare this compound for in vitro experiments?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] For in vitro experiments, this stock solution is further diluted in the appropriate cell culture medium to the desired final concentration.[3] Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
4. I am not seeing the expected inhibition of cell growth. What are some potential reasons?
Several factors could contribute to a lack of efficacy:
-
Cell Line Resistance: Some cell lines may be inherently resistant to MEK and/or Aurora kinase inhibition. The genetic background of the cells, such as the presence of certain mutations, can influence sensitivity.[3]
-
Incorrect Concentration: The concentration of this compound may be too low for the specific cell line being tested. As mentioned, KRAS-mutant lines may require higher concentrations than BRAF-mutant lines.[4]
-
Drug Inactivation: Ensure the compound has been stored correctly and that the stock solution is fresh. Repeated freeze-thaw cycles of the stock solution should be avoided.
-
Experimental A-rtifacts: Review your experimental protocol for any potential errors in cell seeding density, incubation time, or assay procedure.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Potency or Lack of Response | Cell line is resistant. | Characterize the mutation status of your cell line (e.g., BRAF, KRAS, NRAS). Consider using cell lines known to be sensitive. |
| Suboptimal drug concentration. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 or GI50 for your specific cell line. | |
| Drug degradation. | Prepare fresh stock solutions in DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles. | |
| High Background Signal in Assays | DMSO toxicity. | Ensure the final concentration of DMSO in the culture medium is below cytotoxic levels (typically <0.5%, ideally ≤0.1%). Run a vehicle control (DMSO only) to assess its effect. |
| Inconsistent Results | Variability in cell seeding. | Ensure a homogenous cell suspension and accurate cell counting to maintain consistent cell numbers across wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment conditions, or fill them with sterile PBS or media to maintain humidity. |
Data Summary
Table 1: In Vitro IC50/GI50 Values of this compound
| Target/Cell Line | IC50/GI50 | Reference |
| MEK1 (human) | 25 nM | [5] |
| MEK2 (human) | 4 nM | [2][5] |
| Aurora A (human) | 25 nM | [5] |
| Aurora B (Xenopus laevis) | 3 nM | [5] |
| Aurora C (human) | 15 nM | [2][5] |
| A375 (BRAF V600E mutant melanoma) | 7.5 nM (GI50) | [2][4] |
| Calu-6 (KRAS Q61K mutant NSCLC) | 60 nM (GI50) | [2][4] |
| BRAF-mutant melanoma cell lines | 0.3 nM - 2 µM (IC50) | [5] |
Signaling Pathways and Experimental Workflows
Caption: Dual inhibitory action of this compound on the MEK/ERK and Aurora kinase signaling pathways.
Caption: A typical experimental workflow for determining the IC50/GI50 of this compound.
Key Experimental Protocols
Cell Viability/Proliferation Assay (e.g., Alamar Blue or MTT)
This protocol is adapted from methods used to assess the growth-inhibitory effects of this compound.[5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,500 cells per 100 µL of culture medium.[5] Allow cells to adhere and grow overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[5]
-
Viability Reagent Addition: Add the viability reagent (e.g., 10 µL of Alamar Blue or MTT solution) to each well according to the manufacturer's protocol.[5]
-
Signal Measurement: Incubate for the time specified by the reagent manufacturer (typically 1-4 hours). Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control cells. Plot the concentration-response curve and determine the IC50 or GI50 value using appropriate software.
Western Blot Analysis for Target Engagement
This protocol allows for the assessment of this compound's effect on the phosphorylation status of its targets.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-Histone H3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation and expression levels.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
Troubleshooting BI-847325 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of BI-847325 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, ATP-competitive dual inhibitor of MEK (MAPK/ERK kinase) and Aurora kinases.[1][2][3] It targets MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway, as well as Aurora kinases A, B, and C, which are crucial for cell cycle regulation.[2][4] By inhibiting these kinases, this compound can suppress tumor cell proliferation and induce apoptosis.[4][5]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my in vitro assay. What is causing this and how can I prevent it?
A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous solution where its solubility is much lower.[6] The abrupt change in solvent polarity causes the compound to precipitate. To prevent this, it is crucial to keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%.[6][7] Additionally, ensuring rapid and thorough mixing upon dilution can help to keep the compound in solution.
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound.[1][8] Other organic solvents such as Ethanol and Dimethylformamide (DMF) can also be used.[5] It is important to note that this compound is considered insoluble in water.[1] For in vivo experiments, specific formulations involving co-solvents and surfactants are necessary.
Q4: Can I sonicate or heat my this compound solution to improve its solubility?
A4: Yes, sonication can be used to apply ultrasonic energy, which helps to break down compound aggregates and facilitate dissolution.[6] Gentle heating can also be employed, but caution must be exercised to avoid thermal degradation of the compound. Always refer to the manufacturer's stability data if available. For some formulations, sonication is a required step to achieve a homogenous suspension.[9]
Troubleshooting Guide for this compound Insolubility
This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.
Issue 1: this compound precipitates out of solution during dilution for in vitro cell-based assays.
-
Potential Cause: The final concentration of DMSO in the aqueous cell culture medium is too high, or the dilution was not performed optimally.
-
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is 1% or lower. Ideally, it should be consistent across all experimental conditions, including vehicle controls.[7]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your cell culture medium.
-
Vortexing During Dilution: Add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing.
-
Pre-warm Aqueous Solution: Pre-warming the cell culture medium to 37°C before adding the DMSO stock may help improve solubility.
-
Issue 2: Inconsistent results in animal studies due to poor oral bioavailability.
-
Potential Cause: The formulation used for oral administration does not adequately solubilize or suspend this compound, leading to variable absorption in the gastrointestinal tract.[10]
-
Troubleshooting Steps:
-
Utilize a Validated In Vivo Formulation: For oral administration, it is crucial to use a formulation that has been shown to be effective. Refer to the detailed protocols below for preparing stable suspensions of this compound.
-
Particle Size Reduction: If preparing your own formulation, ensure that the compound is ground to a fine powder to increase its surface area for better dissolution and suspension.[11]
-
Homogeneity of the Suspension: Ensure the final formulation is a homogenous suspension. This may require sonication.[9] Before each administration, vortex the suspension thoroughly.
-
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below. This data is compiled from various suppliers and literature.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 19 | 40.89 | Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[1] |
| DMSO | 16.67 | 35.88 | May require sonication.[9] |
| DMSO | 5 | - | - |
| DMF | 16 | - | - |
| Ethanol | 1 | - | - |
| Ethanol | 0.3 | - | - |
| Water | Insoluble | - | - |
| DMF:PBS (pH 7.2) (1:6) | 0.14 | - | - |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM. For example, add 2.15 mL of DMSO to 10 mg of this compound (MW: 464.56 g/mol ).
-
Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for up to one month or -80°C for up to one year.[1]
-
-
Preparation of Working Solutions:
-
For cell-based assays, dilute the 10 mM stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration.
-
Ensure the final DMSO concentration in the medium is less than 1%. For example, to achieve a 10 µM final concentration, you can perform a 1:1000 dilution (e.g., 1 µL of 10 mM stock into 1 mL of medium).
-
Vortex the diluted solution immediately and thoroughly before adding it to the cells.
-
Protocol 2: Preparation of this compound for Oral Administration in Mice (Formulation A)
This protocol is based on a formulation reported in the literature.[8]
-
Prepare the Vehicle Solution:
-
Prepare a solution of 1% (w/v) 2-hydroxyethyl cellulose in water.
-
Add Polysorbate 80 (Tween 80) to the solution.
-
-
Prepare the this compound Suspension:
-
Suspend the this compound powder in the vehicle solution at the desired concentration (e.g., 8 mg/mL for an 80 mg/kg dose in a 10 mL/kg administration volume).
-
Adjust the pH of the suspension to 2.8 using 1 M HCl.
-
Vortex and sonicate the suspension until it is homogenous.
-
-
Administration:
-
Administer orally to mice using a gavage needle.
-
Ensure the suspension is well-mixed before each administration.
-
Protocol 3: Preparation of this compound for Oral Administration in Mice (Formulation B)
This protocol is based on a formulation provided by a commercial supplier.[9]
-
Prepare the Vehicle Solution:
-
Prepare a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Prepare the this compound Solution:
-
First, dissolve the this compound powder in DMSO.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween-80 and mix.
-
Finally, add saline to reach the final volume and mix thoroughly. This should result in a clear solution.
-
-
Administration:
-
Administer orally to mice.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing BI-847325 Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with the dual MEK/Aurora kinase inhibitor, BI-847325, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, ATP-competitive dual inhibitor of mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1][2] Its mechanism of action involves the simultaneous inhibition of two distinct signaling pathways crucial for cell proliferation and survival. By inhibiting MEK, a key component of the RAS/RAF/MEK/ERK pathway, this compound can block growth factor-mediated cell signaling.[2] Concurrently, its inhibition of Aurora kinases A, B, and C disrupts mitotic spindle formation and chromosome segregation, leading to the inhibition of cell division.[2]
Q2: What are the most common toxicities observed with this compound in animal models?
A2: Based on preclinical and clinical data, the most anticipated toxicities in animal models are related to its mechanism of action. These include:
-
Hematologic Toxicities: Primarily neutropenia, which is a common side effect of Aurora kinase inhibitors due to their role in cell division of hematopoietic progenitors.
-
Gastrointestinal (GI) Toxicities: Diarrhea and weight loss are frequently observed. These can be attributed to the effects of MEK and Aurora kinase inhibition on the rapidly dividing cells of the GI tract. At doses higher than 12 mg/kg daily in mice, unacceptable weight loss has been reported.
-
MEK-related Toxicities: While less common with this compound, researchers should be aware of potential class-effects of MEK inhibitors, such as skin rash and visual disturbances.
Q3: What are the recommended well-tolerated dosing regimens for this compound in mice?
A3: Several studies have established dosing regimens that are generally well-tolerated in mice. Daily oral administration of 10 mg/kg has been shown to be effective and well-tolerated for at least six weeks. Additionally, weekly oral doses of 40 mg/kg and 80 mg/kg have been reported as well-tolerated, with no significant lethality or changes in body weight.
Q4: How can I prepare this compound for oral administration in animal models?
A4: For in vivo experiments, this compound is typically formulated for oral gavage. While the specific vehicle may vary between studies, a common approach is to dissolve the compound in a suitable vehicle such as a solution of 0.5% hydroxypropyl methylcellulose (HPMC) in water. It is crucial to ensure the compound is fully dissolved or forms a homogenous suspension before administration.
Troubleshooting Guides
Issue 1: Significant Weight Loss in Study Animals
-
Problem: Animals treated with this compound are exhibiting a rapid or sustained weight loss of >15% of their initial body weight.
-
Potential Causes:
-
Dose of this compound is too high for the specific animal strain or model.
-
Gastrointestinal toxicity leading to decreased food and water intake and/or diarrhea.
-
Tumor burden in xenograft models can contribute to cachexia, which may be exacerbated by the drug.
-
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm Dosing and Formulation: | Double-check the concentration of the dosing solution and the administered volume to rule out a dosing error. |
| 2 | Dose Reduction: | If weight loss is significant and persistent, consider reducing the dose of this compound by 25-50%. |
| 3 | Provide Nutritional Support: | Supplement the standard diet with high-calorie, palatable nutritional gels or liquids.[1] This can help mitigate weight loss due to decreased appetite. |
| 4 | Monitor for Dehydration: | Check for signs of dehydration (e.g., skin tenting, decreased urine output). Provide supplemental hydration with subcutaneous injections of sterile saline if necessary. |
| 5 | Assess for GI Toxicity: | Monitor for diarrhea and follow the protocol for its management (see Issue 2). |
-
Experimental Protocol: Nutritional Support for Weight Loss
-
Daily Monitoring: Weigh animals daily at the same time each day.
-
Nutritional Supplementation:
-
Place a high-calorie nutritional supplement gel (e.g., DietGel® Boost) on the floor of the cage for easy access.
-
Alternatively, provide a liquid nutritional supplement in a secondary water bottle.
-
-
Hydration: If dehydration is suspected, administer 1-2 mL of sterile 0.9% saline subcutaneously once or twice daily.
-
Record Keeping: Meticulously record daily body weights, food and water consumption, and the amount of nutritional supplement consumed.
-
Issue 2: Diarrhea
-
Problem: Animals are presenting with loose or unformed stools.
-
Potential Causes:
-
This compound-induced damage to the gastrointestinal epithelium.
-
Alteration of gut microbiota.
-
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Assess Severity: | Grade the severity of diarrhea (e.g., Grade 1: loose stools; Grade 2: watery stools). |
| 2 | Administer Anti-diarrheal Medication: | For moderate to severe diarrhea, administer loperamide (2 mg/kg) subcutaneously or orally. This can be given every 8-12 hours as needed. |
| 3 | Dietary Modification: | Ensure easy access to food and water. A soft, bland diet may be better tolerated. |
| 4 | Monitor Hydration: | Diarrhea can lead to rapid dehydration. Monitor for signs and provide fluid support as described in Issue 1. |
| 5 | Dose Interruption/Reduction: | If diarrhea is severe and persistent, consider a temporary interruption of this compound treatment or a dose reduction. |
-
Experimental Protocol: Management of Diarrhea
-
Daily Observation: Visually inspect cages for the presence and consistency of feces.
-
Loperamide Administration:
-
Prepare a 0.2 mg/mL solution of loperamide in sterile saline.
-
Administer 10 mL/kg body weight (for a 2 mg/kg dose) subcutaneously.
-
-
Fluid Support: Administer subcutaneous saline as needed for hydration.
-
Data Collection: Record the incidence, severity, and duration of diarrhea for each animal.
-
Issue 3: Suspected Hematologic Toxicity
-
Problem: Animals appear lethargic, pale, or show signs of infection, suggesting potential myelosuppression.
-
Potential Cause:
-
Inhibition of Aurora kinases by this compound can suppress the proliferation of hematopoietic progenitor cells, leading to neutropenia, anemia, and/or thrombocytopenia.
-
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Monitor Complete Blood Counts (CBCs): | Collect blood samples at baseline and at regular intervals during treatment to monitor for changes in white blood cell counts (especially neutrophils), red blood cell counts, and platelets. |
| 2 | Dose Modification for Severe Neutropenia: | If the absolute neutrophil count (ANC) drops below a predetermined threshold (e.g., <500 cells/µL), consider a dose interruption until recovery or a dose reduction for subsequent cycles. |
| 3 | Prophylactic Antibiotics: | For animals with severe neutropenia, consider the use of broad-spectrum antibiotics in the drinking water to prevent opportunistic infections. |
-
Experimental Protocol: Monitoring Hematologic Toxicity
-
Blood Collection:
-
Collect approximately 50-100 µL of blood from the saphenous or submandibular vein into an EDTA-coated microtainer tube.
-
Blood collection should be performed at baseline (before treatment initiation) and then weekly during treatment.
-
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood to determine white blood cell count with differential, red blood cell count, hemoglobin, hematocrit, and platelet count.
-
-
Data Analysis:
-
Compare treatment group values to baseline and vehicle control group values.
-
Establish a threshold for intervention (e.g., ANC < 500 cells/µL) that would trigger a dose modification or supportive care.
-
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for managing common this compound toxicities.
References
BI-847325 stability in DMSO at -20°C
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the stability and handling of BI-847325 dissolved in DMSO, particularly when stored at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound in DMSO?
A1: It is recommended to dissolve this compound in fresh, anhydrous DMSO to your desired concentration.[1] Solubility can be as high as 19 mg/mL (40.89 mM).[1] For concentrations around 16.67 mg/mL (35.88 mM), ultrasonic assistance may be needed to ensure complete dissolution.[2][3] Always use fresh DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[1] Once dissolved, the solution should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.[1][4]
Q2: How long is a this compound DMSO solution stable when stored at -20°C?
A2: The stability of this compound in DMSO at -20°C can vary based on the supplier's recommendations. Generally, it is considered usable for at least one month.[1][5] However, for long-term storage, -80°C is often recommended, which can extend stability to 6 months, 1 year, or even 2 years.[1][4][5] Refer to the summary table below for specific supplier recommendations.
Q3: Can I store the this compound DMSO stock solution at 4°C?
A3: Short-term storage at 4°C may be possible. One supplier suggests that the solution is stable for up to 2 weeks at 4°C.[5] However, for any storage longer than a few days, storing at -20°C or -80°C is the recommended practice to ensure compound integrity.
Q4: What are the known signaling pathways targeted by this compound?
A4: this compound is a potent, ATP-competitive dual inhibitor of MEK (MAPK/ERK kinase) and Aurora kinases.[6][7][8] It targets MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently overactive in various cancers.[7][9] Simultaneously, it inhibits Aurora kinases A, B, and C, which are crucial for mitotic spindle assembly and chromosome segregation during cell division.[7]
Data Presentation
Table 1: Supplier-Recommended Storage Conditions for this compound in DMSO
| Supplier | Storage at -20°C | Storage at -80°C | Other Conditions |
| Selleck Chemicals | 1 month[1] | 1 year[1] | - |
| MedchemExpress | 1 year[4] | 2 years[4] | - |
| DC Chemicals | Up to 1 month[5] | 6 months[5] | 2 weeks at 4°C[5] |
| Xcess Biosciences | 1 year (Dry, dark) | - | 1 month at 0-4°C[3] |
Note: These values are recommendations. Actual stability may be influenced by DMSO quality, aliquot size, and frequency of temperature changes.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound DMSO Stock Solution
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour.[5]
-
Reconstitution: Add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the vial thoroughly. If needed, use an ultrasonic bath to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no particulates.[2][3]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed, sterile vials. This prevents contamination and avoids repeated freeze-thaw cycles that can degrade the compound.[4][5]
-
Storage: For short-term use (up to one month), store the aliquots at -20°C in a dark, dry place. For long-term storage, -80°C is recommended.[1][4][5]
Protocol 2: General Cell Proliferation Assay (e.g., Alamar Blue)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 2,500 cells/well) and allow them to adhere overnight in a humidified incubator.[1]
-
Compound Dilution: Thaw a single aliquot of this compound DMSO stock solution. Prepare a series of dilutions in the appropriate cell culture medium to achieve the final desired concentrations for treatment.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).[1]
-
Viability Assessment: Add a viability reagent like Alamar blue to each well according to the manufacturer's protocol.
-
Data Acquisition: After the appropriate incubation time with the reagent, measure the metabolic activity using a plate reader at the recommended wavelengths.
-
Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by plotting the metabolic activity against the log of the this compound concentration and fitting the data to a sigmoidal curve.
Troubleshooting Guide
Issue 1: My this compound solution, stored at -20°C, appears cloudy or has formed a precipitate.
-
Possible Cause 1: Low-Quality or "Wet" DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of compounds like this compound.[1]
-
Solution: Always use fresh, anhydrous, high-purity DMSO for making stock solutions. Ensure the DMSO bottle is sealed tightly immediately after use.
-
-
Possible Cause 2: Freeze-Thaw Cycles. Repeatedly freezing and thawing the stock solution can cause the compound to come out of solution or degrade.
-
Possible Cause 3: Exceeded Solubility. The concentration prepared may be too high for the storage temperature.
-
Solution: Gently warm the vial to room temperature and sonicate to try and redissolve the precipitate. If it persists, consider preparing a new stock at a slightly lower concentration.
-
Issue 2: I've stored my this compound DMSO stock at -20°C for longer than the recommended one month. Can I still use it?
-
Recommendation: It is best to use a fresh stock solution to ensure the reliability and reproducibility of your experimental results. While some suppliers indicate longer stability, the one-month guideline is a common conservative measure.
-
Verification (Optional): If using a fresh stock is not feasible, you can perform a quality control experiment. Run a parallel assay comparing the old stock to a freshly prepared one using a sensitive cell line. If the dose-response curves are superimposable, the older stock may still be viable. However, this carries a risk of using partially degraded compound.
Issue 3: I'm observing lower-than-expected potency in my cell-based assays.
-
Possible Cause 1: Compound Degradation. The stock solution may have degraded due to improper storage (e.g., prolonged storage at -20°C, multiple freeze-thaw cycles).
-
Solution: Prepare a fresh stock solution from solid compound and repeat the experiment. Refer to the storage guidelines to ensure stability.
-
-
Possible Cause 2: Cell Line Sensitivity. The cell line being used may have intrinsic resistance to MEK or Aurora kinase inhibition.
-
Possible Cause 3: Adsorption to Plastics. At low concentrations, the compound may adsorb to the plastic surfaces of labware (e.g., tubes, pipette tips, plates), reducing the effective concentration.
-
Solution: Use low-adhesion plastics where possible. Ensure thorough mixing after each dilution step.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, MedChemExpress 50 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.at]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|1207293-36-4|COA [dcchemicals.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Facebook [cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Cell Sensitivity to BI-847325
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of BI-847325, a dual MEK and Aurora kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, ATP-competitive inhibitor that dually targets mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1][2] By inhibiting MEK1 and MEK2, it blocks the RAS/RAF/MEK/ERK signaling pathway, which is frequently upregulated in various cancers.[2] Simultaneously, it inhibits Aurora kinases A, B, and C, which are crucial for mitotic progression, leading to disruption of the mitotic spindle, prevention of chromosome segregation, and ultimately, inhibition of cell division.[2] This dual inhibition can lead to cell proliferation arrest and tumor regression.[2]
Q2: We are observing significant variability in the sensitivity of different cancer cell lines to this compound. Why is this the case?
A2: The variable sensitivity of cancer cell lines to this compound is primarily linked to their genetic background, particularly the status of the RAS/RAF/MAPK pathway.[3][4] Cell lines with oncogenic mutations in genes such as BRAF and NRAS tend to be more sensitive to this compound.[3][5] For instance, BRAFV600E-mutant melanoma cell lines have shown high sensitivity.[5] In contrast, cell lines with KRAS mutations may exhibit lower sensitivity and require higher concentrations of the inhibitor to achieve a similar effect.[5] The dual inhibitory nature of this compound means that the relative dependence of a cell line on the MEK/ERK pathway versus the Aurora kinase pathway for survival and proliferation will also influence its sensitivity.
Q3: Can this compound be effective in cell lines that have developed resistance to other targeted therapies like BRAF inhibitors?
A3: Yes, preclinical studies have demonstrated that this compound can overcome acquired resistance to BRAF inhibitors such as vemurafenib.[4][6][7] This is a key advantage of its dual mechanism of action. Resistance to BRAF inhibitors often involves the reactivation of the MAPK pathway through various mechanisms. By targeting MEK, this compound can effectively shut down this pathway downstream of BRAF. Furthermore, its Aurora kinase inhibition provides a parallel mechanism to induce cell death, making it effective even in cells that have developed BRAF inhibitor resistance.[4][6]
Q4: What are the expected phenotypic effects of this compound treatment on sensitive cells?
A4: Treatment of sensitive cells with this compound is expected to result in a decrease in cell proliferation and viability.[1][6] At the molecular level, you should observe a reduction in the phosphorylation of ERK (a downstream target of MEK) and Histone H3 (a substrate of Aurora B).[8] Cell cycle analysis will likely show an arrest in the G1 phase due to MEK inhibition and an accumulation of multinucleated or polyploid cells, a characteristic feature of Aurora B inhibition.[3] Ultimately, these effects can lead to the induction of apoptosis.[6][7]
Troubleshooting Guides
Problem 1: Inconsistent or Non-reproducible Results in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Stability | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in culture medium. Prepare fresh dilutions for each experiment and visually inspect for any precipitation. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| "Edge Effect" in Microplates | To minimize evaporation from the outer wells of the microplate, which can alter compound concentration, fill the peripheral wells with sterile PBS or media and do not use them for experimental samples.[9] |
| Pipetting Errors | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize well-to-well variations. |
| Contamination | Regularly check cell cultures for any signs of microbial contamination (e.g., bacteria, yeast, mycoplasma). |
Problem 2: Lack of Expected Downstream Signaling Inhibition in Western Blot
| Potential Cause | Troubleshooting Steps |
| Suboptimal Treatment Conditions | Perform a time-course and dose-response experiment to determine the optimal concentration and duration of this compound treatment for observing inhibition of p-ERK and p-Histone H3 in your specific cell line. |
| Poor Antibody Quality | Use validated antibodies for p-ERK, total ERK, p-Histone H3, and total Histone H3. Include appropriate positive and negative controls in your western blot experiment. |
| Sample Preparation Issues | Ensure that cell lysates are prepared using lysis buffers containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. |
| Cell Line Resistance | If no inhibition is observed even at high concentrations, the cell line may be inherently resistant to this compound. Consider sequencing the cell line for mutations in the RAS/RAF/MAPK pathway. |
Quantitative Data
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | IC50 / GI50 (nM) | Reference |
| A375 | Melanoma | BRAFV600E | GI50: 7.5 | [3] |
| Calu-6 | Non-Small Cell Lung Cancer | KRASQ61K | GI50: 60 | [3] |
| BxPC3 | Pancreatic Cancer | - | IC50: 5,500 | [10] |
| MCF7 | Breast Cancer | - | IC50: 10,700 | [10] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of p-ERK and p-Histone H3
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-Histone H3 (Ser10), and total Histone H3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentrations for an appropriate duration (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use the flow cytometry software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Dual inhibitory mechanism of this compound on the MEK/ERK and Aurora kinase pathways.
Caption: General experimental workflow for assessing cell sensitivity to this compound.
Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
BI-847325 treatment duration for sustained pathway inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving BI-847325, a dual inhibitor of MEK and Aurora kinases.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally available, ATP-competitive dual inhibitor that targets both mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1][2] By inhibiting MEK, it blocks the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival.[1] Its inhibition of Aurora kinases A, B, and C disrupts mitotic spindle formation and chromosome segregation, leading to mitotic catastrophe and cell death in cancer cells where these kinases are often overexpressed.[1]
Q2: What is the recommended treatment duration to achieve sustained pathway inhibition in vivo?
A2: The optimal treatment duration for sustained pathway inhibition with this compound can vary depending on the cancer model and dosing schedule. Preclinical studies have demonstrated efficacy with various regimens. For instance, in xenograft models, daily oral administration of 10 mg/kg has shown sustained tumor regression over a 4-week period.[3] Another effective strategy has been once-weekly dosing at 70 mg/kg, which also resulted in durable tumor regression in BRAF-mutant melanoma xenografts for over 65 days.[4][5] In some colorectal, gastric, mammary, and pancreatic cancer models, once-weekly oral administration of 40 or 80 mg/kg for 3 to 4 weeks has proven highly effective.[6][7]
Q3: How can I confirm that this compound is inhibiting its targets in my experiment?
A3: Target engagement and pathway inhibition can be assessed by monitoring specific biomarkers. For MEK inhibition, a reduction in the phosphorylation of ERK (p-ERK) is a standard readout. For Aurora kinase inhibition, a decrease in the phosphorylation of Histone H3 (p-HH3) is a reliable indicator.[3] These can be measured using techniques such as Western blotting, immunohistochemistry (IHC), or electrochemiluminescence assays.[3][8]
Q4: Are there known differences in sensitivity to this compound based on mutation status?
A4: Yes, the sensitivity to this compound can be influenced by the genetic background of the cancer cells. In BRAF-mutant cell lines, the anti-tumor effects are primarily driven by MEK inhibition.[3][9] In contrast, in KRAS-mutant cells, higher concentrations of this compound may be required for MEK inhibition, and the observed efficacy is often attributed more to Aurora kinase inhibition.[3][9] However, the dual-inhibitor nature of this compound allows it to be effective in both BRAF and KRAS-mutant models.[3][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of p-ERK reduction after treatment. | Insufficient drug concentration or exposure time. | Increase the concentration of this compound or extend the treatment duration. Refer to the in vitro IC50 values in the table below for guidance. In in vivo models, consider a higher dose or a different dosing schedule. |
| Cell line is resistant to MEK inhibition. | Verify the mutation status of your cell line. In KRAS-mutant lines, MEK inhibition may require higher concentrations. Assess Aurora kinase inhibition via p-HH3 levels, as this may be the primary mechanism of action in these cells.[3] | |
| High variability in tumor response in xenograft studies. | Inconsistent drug administration or high inter-subject pharmacokinetic variability. | Ensure consistent oral gavage technique. A Phase I study noted high inter-subject variability in pharmacokinetics.[10] Increasing the number of animals per group may be necessary to achieve statistical significance. |
| Tumor regrowth after an initial period of stasis. | Development of resistance or insufficient pathway inhibition. | In some models, continuous treatment is necessary to maintain tumor stasis.[3] Consider combination therapies. This compound has shown synergistic effects when combined with agents like capecitabine.[6][7] |
| Unexpected off-target effects or cytotoxicity. | This compound inhibits other kinases at higher concentrations. | At 1 µM, this compound can inhibit other kinases such as LCK and MAP3K8.[4] If off-target effects are suspected, perform a dose-response study to identify the lowest effective concentration for on-target inhibition. |
Data Summary Tables
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay Type | IC50/GI50 (nM) | Reference |
| MEK1 (human) | Enzymatic Assay | 25 | [2] |
| MEK2 (human) | Enzymatic Assay | 4 | [2][11] |
| Aurora A (human) | Enzymatic Assay | 25 | [2] |
| Aurora B (Xenopus laevis) | Enzymatic Assay | 3 | [2] |
| Aurora C (human) | Enzymatic Assay | 15 | [2][11] |
| A375 (BRAF V600E) | Proliferation Assay | 7.5 | [3] |
| Calu-6 (KRAS Q61K) | Proliferation Assay | 60 | [3] |
Table 2: In Vivo Dosing Regimens for this compound in Xenograft Models
| Model | Dosing Schedule | Duration | Outcome | Reference |
| A375 (BRAF V600E) | 10 mg/kg, daily, oral | 4 weeks | Sustained tumor regression | [3] |
| Calu-6 (KRAS Q61K) | 70 mg/kg, once weekly, oral | Not specified | Inhibition of both MEK and Aurora kinase | [3][9] |
| 1205Lu (BRAF V600E) | 70 mg/kg, once weekly, oral | 65 days | Durable tumor regression | [4] |
| Colorectal, Gastric, Mammary, Pancreatic Models | 40 or 80 mg/kg, once weekly, oral | 3-4 weeks | High anti-tumor activity | [6][7] |
Experimental Protocols
Western Blot for p-ERK and p-HH3
-
Cell Lysis: Treat cells with the desired concentration of this compound for the specified duration (e.g., 24 hours).[3] Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-Histone H3 (Ser10), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for this compound.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The novel ATP-competitive MEK/Aurora kinase inhibitor this compound overcomes acquired BRAF inhibitor resistance through suppression of Mcl-1 and MEK expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel ATP-Competitive MEK/Aurora Kinase Inhibitor this compound Overcomes Acquired BRAF Inhibitor Resistance through Suppression of Mcl-1 and MEK Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Profile of BI 847325, an Orally Bioavailable, ATP-Competitive Inhibitor of MEK and Aurora Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I study of two dosing schedules of oral BI 847325 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Acquired Resistance to BI-847325 In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to the dual MEK/Aurora kinase inhibitor, BI-847325, in their in vitro experiments. The information is based on established mechanisms of resistance to kinase inhibitors and provides a framework for investigating and potentially overcoming resistance in your cell models.
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action for this compound?
This compound is an orally bioavailable, ATP-competitive inhibitor of both MEK (MAPK/ERK kinase) and Aurora kinases.[1][2][3] This dual inhibition targets two distinct and critical pathways in cancer cell proliferation and survival. The inhibition of MEK disrupts the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in cancer and promotes cell growth.[1][3] The inhibition of Aurora kinases (A, B, and C) disrupts mitotic processes, including spindle formation and chromosome segregation, leading to cell cycle arrest and apoptosis.[1][3]
Q2: this compound is known to overcome resistance to BRAF inhibitors. How does it achieve this?
This compound has demonstrated efficacy in BRAF inhibitor-resistant melanoma models.[1][4] Its ability to overcome this resistance is attributed to its unique mechanism of action, which includes the suppression of both Mcl-1 (an anti-apoptotic protein) and total MEK expression, while increasing the expression of the pro-apoptotic protein BIM.[4] This multi-pronged attack circumvents the reactivation of the MAPK pathway, a common mechanism of resistance to BRAF inhibitors.
Q3: My cells have developed resistance to this compound. What are the potential underlying mechanisms?
While specific mechanisms of acquired resistance to this compound are not yet fully characterized in the literature, resistance to kinase inhibitors, in general, can arise from several factors. Based on the known targets of this compound, potential mechanisms for investigation include:
-
Reactivation of the MAPK Pathway: Cells may develop mechanisms to bypass MEK inhibition and reactivate ERK signaling.
-
Activation of Parallel or Bypass Signaling Pathways: Upregulation of alternative survival pathways can compensate for the inhibition of the MEK and Aurora kinase pathways.
-
Alterations in Drug Target or Efflux: Mutations in the drug-binding sites of MEK or Aurora kinases, or increased expression of drug efflux pumps, could reduce the effective intracellular concentration of this compound.
-
Changes in Apoptotic Regulation: Alterations in the expression of pro- and anti-apoptotic proteins may render cells less sensitive to the pro-apoptotic effects of this compound.
Troubleshooting Guide: Investigating Acquired Resistance to this compound
This guide provides a structured approach to investigating why your cells may have become resistant to this compound and offers potential strategies to address this.
Issue 1: Decreased Sensitivity to this compound in Cell Viability Assays
If you observe a rightward shift in the dose-response curve (increased IC50) for this compound in your resistant cell line compared to the parental, sensitive line, consider the following investigations:
Hypothesis A: Reactivation of the MAPK Pathway
-
Experimental Approach: Assess the phosphorylation status of key proteins in the MAPK pathway.
-
Methodology: Perform Western blotting on lysates from sensitive and resistant cells treated with this compound.
-
Data Interpretation:
| Protein Target | Expected Result in Sensitive Cells | Potential Result in Resistant Cells |
| p-ERK1/2 | Decreased | No change or increased |
| Total ERK1/2 | No significant change | No significant change |
| p-MEK1/2 | No significant change (as MEK is the target) | No significant change |
| Total MEK1/2 | Decreased (a known effect of this compound) | No change or less pronounced decrease |
Hypothesis B: Upregulation of Bypass Signaling Pathways
-
Experimental Approach: Investigate the activation of common survival pathways such as PI3K/Akt.
-
Methodology: Use Western blotting to probe for key phosphorylated proteins in alternative pathways.
-
Data Interpretation:
| Protein Target | Expected Result in Sensitive Cells | Potential Result in Resistant Cells |
| p-Akt (Ser473) | No significant change | Increased |
| Total Akt | No significant change | No significant change |
| p-S6 Ribosomal Protein | Decreased (downstream of MEK) | No change or increased |
Issue 2: Reduced Apoptotic Response to this compound Treatment
If your resistant cells show diminished markers of apoptosis (e.g., reduced caspase-3/7 activity, lower Annexin V staining) compared to sensitive cells after this compound treatment, consider these possibilities:
Hypothesis: Altered Expression of Apoptosis Regulators
-
Experimental Approach: Analyze the expression levels of key pro- and anti-apoptotic proteins.
-
Methodology: Perform Western blotting and/or qRT-PCR.
-
Data Interpretation:
| Protein/Gene Target | Expected Result in Sensitive Cells | Potential Result in Resistant Cells |
| Mcl-1 | Decreased | No change or increased |
| BIM | Increased | No change or decreased |
| Cleaved PARP | Increased | No change or decreased |
| Survivin | Decreased (downstream of Aurora B) | No change or increased |
Experimental Protocols
Protocol 1: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis:
-
Plate sensitive and resistant cells and treat with the desired concentration of this compound for the indicated time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop with an enhanced chemiluminescence (ECL) substrate and image.
-
Protocol 2: Cell Viability (IC50 Determination) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound for 72 hours.
-
-
Viability Assessment:
-
Add a viability reagent (e.g., AlamarBlue, CellTiter-Glo) according to the manufacturer's instructions.
-
Measure fluorescence or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls and plot the dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating this compound resistance.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. The Novel ATP-Competitive MEK/Aurora Kinase Inhibitor this compound Overcomes Acquired BRAF Inhibitor Resistance through Suppression of Mcl-1 and MEK Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-847325 Dose-Response Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI-847325. Our aim is to help you navigate common challenges in dose-response curve analysis and ensure the reliability of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My dose-response curve for this compound is not a standard sigmoidal shape. What could be the cause?
An atypical dose-response curve can be attributed to the dual inhibitory nature of this compound, which targets both MEK and Aurora kinases.[1] This can result in complex cellular responses.
-
Biphasic Curve: You might observe a biphasic or multi-phasic curve, where the initial phase of inhibition corresponds to the more potent target (MEK or Aurora kinase, depending on the cell line), followed by a second phase of inhibition at higher concentrations as the second target is engaged.
-
Shallow Slope: A shallow Hill slope can indicate that the inhibitory effects occur over a wide range of concentrations, which may be a characteristic of the compound's dual-targeting mechanism.[2]
Troubleshooting Steps:
-
Concentration Range: Ensure your concentration range is wide enough to capture the full dose-response, from no effect to maximal inhibition. It is recommended to use a range that spans several orders of magnitude.
-
Data Analysis: Utilize a non-linear regression model that can accommodate a variable slope or a biphasic response.
-
Mechanism Deconvolution: To dissect the contributions of MEK and Aurora kinase inhibition, consider running parallel experiments with selective MEK (e.g., GDC-0623) and Aurora kinase inhibitors.[3]
Q2: I am observing high variability in my IC50 values for this compound between experiments. What are the likely sources of this inconsistency?
High variability in IC50 values is a common challenge in cell-based assays and can stem from several factors:[4]
-
Inconsistent Cell Seeding: Variations in the initial number of cells seeded per well can significantly impact the final readout and, consequently, the calculated IC50.
-
Cell Health and Passage Number: The health, viability, and passage number of your cell line can influence its response to the compound.[5] Cells that are unhealthy, have been in culture for too long, or are contaminated may respond inconsistently.
-
Reagent Variability: Batch-to-batch variations in media, serum, and other reagents can alter cellular responses.
-
Compound Handling: Improper storage or handling of this compound can lead to degradation or precipitation, affecting its effective concentration.
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain a consistent cell seeding density and use cells within a defined passage number range. Regularly check for mycoplasma contamination.
-
Quality Control Reagents: Use the same batch of reagents for a set of experiments whenever possible and qualify new batches before use.
-
Compound Preparation: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).[4]
Q3: My chosen cell line appears to be resistant to this compound, even at high concentrations. Why might this be?
Cellular resistance to this compound can be multifactorial:
-
Genetic Background: The sensitivity to this compound is associated with, but not limited to, cell lines with oncogenic mutations in NRAS, BRAF, and MAP2K1.[6][7][8] Cell lines lacking these mutations may be less sensitive.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active efflux of the compound from the cell, reducing its intracellular concentration and efficacy.
-
Alternative Survival Pathways: Cells may activate alternative signaling pathways to bypass the effects of MEK and Aurora kinase inhibition.
Troubleshooting Steps:
-
Cell Line Characterization: Confirm the mutational status of key genes (e.g., BRAF, KRAS, NRAS) in your cell line.
-
Positive Controls: Include a sensitive cell line (e.g., A375 for BRAF V600E mutation) as a positive control to ensure the compound is active.[3]
-
Assay Readout: Verify that your assay is sensitive enough to detect subtle changes in cell viability or proliferation.
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | IC50 / GI50 (nM) | Reference |
| A375 | Melanoma | BRAF V600E | 7.5 | [3] |
| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 60 | [3] |
| Various | Melanoma | BRAF-mutant | 0.3 - 2000 | [9] |
| Panel of 294 Cell Lines | Various | N/A | Median Abs IC70: 590 | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay for Dose-Response Curve Generation
This protocol outlines a general method for determining the dose-response of this compound using a resazurin-based cell viability assay.
-
Cell Seeding:
-
Harvest and count cells in their logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density.
-
Incubate for 16-24 hours to allow for cell adherence and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in 100% DMSO to create a range of intermediate stock concentrations.
-
Further dilute these stocks in cell culture medium to prepare 2X working concentrations. Ensure the final DMSO concentration is consistent across all treatments.
-
Remove the old medium from the cell plate and add an equal volume of the 2X compound dilutions. Include a vehicle control (medium with the same final DMSO concentration).
-
-
Incubation:
-
Assay Readout:
-
Add a resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence using a plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only).
-
Normalize the data to the vehicle control (100% viability) and a positive control for cell death (0% viability).
-
Plot the normalized response versus the log of the compound concentration and fit a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50.[3]
-
Visualizations
Caption: Dual inhibitory mechanism of this compound on the MEK and Aurora kinase pathways.
Caption: Experimental workflow for generating a dose-response curve for this compound.
Caption: Troubleshooting decision tree for this compound dose-response curve issues.
References
- 1. Facebook [cancer.gov]
- 2. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Improving BI-847325 efficacy with intermittent dosing.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the dual MEK/Aurora kinase inhibitor, BI-847325. The information is based on preclinical findings and is intended for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, ATP-competitive dual inhibitor of Mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1] Its mechanism of action involves the simultaneous inhibition of two distinct signaling pathways crucial for tumor cell proliferation and survival:
-
MEK Inhibition : this compound targets MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Inhibition of MEK prevents the phosphorylation and activation of ERK, a critical protein for cell proliferation, differentiation, and survival.[1] This is particularly relevant in tumors with activating mutations in BRAF or RAS.[3][4]
-
Aurora Kinase Inhibition : The compound also inhibits Aurora kinases A, B, and C, which are essential for proper mitotic progression.[1] Inhibition of Aurora kinases can lead to defects in spindle assembly, chromosome segregation, and cytokinesis, ultimately resulting in cell cycle arrest and apoptosis.[1]
This dual-targeting approach allows this compound to be effective in a broader range of cancer types compared to single-target MEK or Aurora kinase inhibitors.[3]
Q2: In which cancer models has this compound shown efficacy?
Preclinical studies have demonstrated the antitumor activity of this compound in a wide variety of human solid and hematologic cancer models, both in vitro and in vivo.[3][5] The most sensitive cancer types identified in a large cell line panel include:
-
Acute lymphocytic and myelocytic leukemia
-
Melanoma
-
Bladder cancer
-
Colorectal cancer
The efficacy of this compound has been linked to the presence of oncogenic mutations in genes of the MAPK pathway, such as BRAF, NRAS, and MAP2K1.[3]
Q3: Why is intermittent dosing of this compound recommended and what are the suggested schedules?
Preclinical xenograft studies have shown that intermittent, high-dose administration of this compound can be more effective than continuous daily dosing.[3][4] A weekly dosing schedule demonstrated superior tumor growth inhibition and, in some cases, tumor regression compared to a daily regimen with the same total weekly dose.[4] For instance, a once-weekly oral dose of 70 mg/kg in a KRAS-mutant non-small cell lung cancer model resulted in tumor shrinkage, an effect not observed with 10 mg/kg daily dosing.[4] Similarly, weekly doses of 40 and 80 mg/kg have shown significant antitumor activity in various solid tumor models.[3][5]
The rationale for the enhanced efficacy of intermittent dosing may be related to achieving higher peak plasma concentrations, leading to more profound and sustained inhibition of both MEK and Aurora kinase targets in the tumor tissue.[4]
Troubleshooting Guide
Issue 1: Suboptimal tumor growth inhibition in our xenograft model with daily dosing.
-
Possible Cause: As demonstrated in preclinical studies, daily administration of this compound may not achieve sufficient target modulation, particularly for the Aurora kinase target in certain tumor types.[4]
-
Troubleshooting Steps:
-
Switch to an intermittent dosing schedule. Based on published data, a once-weekly oral gavage of 40-80 mg/kg is a well-tolerated and more efficacious alternative.[3][5]
-
Confirm target engagement. If possible, perform pharmacodynamic analysis on tumor biopsies to assess the inhibition of both MEK (e.g., by measuring phospho-ERK levels) and Aurora kinases (e.g., by measuring phospho-histone H3 levels) at different time points after dosing.[4]
-
Re-evaluate the tumor model. The sensitivity to this compound can be context-dependent. The antitumor effects in BRAF-mutant models are thought to be primarily driven by MEK inhibition, whereas in KRAS-mutant models, Aurora kinase inhibition may be more dominant.[3][4]
-
Issue 2: We are observing significant body weight loss in our mice with intermittent dosing.
-
Possible Cause: While generally well-tolerated in preclinical studies, the maximum tolerated dose (MTD) can vary depending on the mouse strain and the specific experimental conditions.[3][5]
-
Troubleshooting Steps:
-
Dose reduction. Consider reducing the weekly dose. Significant antitumor activity has been reported at both 40 mg/kg and 80 mg/kg.[3][5]
-
Supportive care. Ensure animals have easy access to food and water. The use of supplemental nutrition or hydration may be beneficial.
-
Monitor for other signs of toxicity. In a phase I clinical trial, the most common dose-limiting toxicities were reversible hematologic and gastrointestinal issues.[6] While not directly translatable to mice, it highlights areas for careful observation.
-
Issue 3: We are not seeing the expected induction of apoptosis in our cell-based assays.
-
Possible Cause: The induction of apoptosis by this compound is a key mechanism of its action and is associated with the modulation of specific pro- and anti-apoptotic proteins.[7][8]
-
Troubleshooting Steps:
-
Confirm compound activity. Verify the concentration and purity of your this compound stock.
-
Assess downstream markers. Western blot analysis should be performed to confirm the intended molecular effects. Look for:
-
Optimize treatment duration. The suppression of MEK expression has been observed to be strong after 48 hours of treatment, with no recovery even after a 72-hour washout period.[7][8] Ensure your experimental endpoint allows for these changes to manifest.
-
Consider the cellular context. Overexpression of Mcl-1 has been shown to reverse the effects of this compound.[7] Assess the basal expression levels of Mcl-1 in your cell line.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 (nM) |
| Aurora B | Xenopus laevis | 3[2][9] |
| Aurora A | Human | 25[2][9] |
| Aurora C | Human | 15[2][9] |
| MEK1 | Human | 25[2][9] |
| MEK2 | Human | 4[2][9] |
Table 2: In Vivo Efficacy of Intermittent this compound Dosing in Xenograft Models
| Cancer Type | Model | Dosing Schedule | Outcome |
| Colorectal | 4 of 5 models | 40 or 80 mg/kg, once weekly for 3-4 weeks | Highly active (T/C < 25%)[3][5] |
| Gastric | 2 of 2 models | 40 or 80 mg/kg, once weekly for 3-4 weeks | Highly active (T/C < 25%)[3][5] |
| Mammary | 2 of 2 models | 40 or 80 mg/kg, once weekly for 3-4 weeks | Highly active (T/C < 25%)[3][5] |
| Pancreatic | 1 of 1 model | 40 or 80 mg/kg, once weekly for 3-4 weeks | Highly active (T/C < 25%)[3][5] |
| BRAF-mutant Melanoma | Xenograft | 70 mg/kg, once weekly | Durable tumor regression[7][8] |
| KRAS-mutant NSCLC | Calu-6 | 70 mg/kg, once weekly | Tumor shrinkage[4] |
T/C: Test/Control ratio of tumor volume.
Experimental Protocols
Protocol 1: In Vivo Xenograft Study with Intermittent Dosing
-
Animal Model: Utilize immunodeficient mice (e.g., NMRI-Foxn1nu) bearing subcutaneous tumors derived from a human cancer cell line of interest.[4]
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse. Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.
-
Drug Formulation: For oral administration, this compound can be solubilized in a vehicle such as 1% 2-hydroxyethyl cellulose and polysorbate 80, with the pH adjusted to 2.8 with 1 mol/L HCl.[3]
-
Dosing Regimen: Administer this compound orally via gavage once weekly at a dose of 40, 70, or 80 mg/kg.[3][4][7] A control group should receive the vehicle only.
-
Monitoring:
-
Measure tumor volume with calipers two to three times per week.
-
Monitor animal body weight and overall health status regularly.
-
-
Study Duration: Continue treatment for a predefined period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined maximum size.[3]
-
Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-ERK, p-Histone H3, Mcl-1, and BIM).[4][7]
Protocol 2: Western Blot Analysis for Target Modulation
-
Sample Preparation:
-
Cell Lines: Treat cells with this compound at various concentrations and for different durations. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Tumor Tissue: Homogenize excised tumor tissue in lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-histone H3, total histone H3, Mcl-1, BIM, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensities to determine the relative changes in protein expression and phosphorylation.
Visualizations
Caption: Dual inhibitory action of this compound on the MAPK and Aurora kinase pathways.
Caption: Experimental workflow for in vivo intermittent dosing of this compound.
Caption: Troubleshooting logic for suboptimal in vivo efficacy of this compound.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I study of two dosing schedules of oral BI 847325 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Novel ATP-Competitive MEK/Aurora Kinase Inhibitor this compound Overcomes Acquired BRAF Inhibitor Resistance through Suppression of Mcl-1 and MEK Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to BI-847325 and Other MEK Inhibitors in BRAF-Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, including melanoma, colorectal, and thyroid cancers, mutations in the BRAF gene lead to constitutive activation of this pathway, driving tumor growth. Inhibition of MEK1 and MEK2, key kinases downstream of BRAF, has proven to be an effective therapeutic strategy. This guide provides an objective comparison of BI-847325, a novel dual MEK and Aurora kinase inhibitor, with other prominent MEK inhibitors in the context of BRAF-mutant cancer cells, supported by experimental data.
Overview of this compound
This compound is an orally bioavailable, ATP-competitive inhibitor that uniquely targets both MEK and Aurora kinases.[1] This dual mechanism of action offers the potential for broader anti-tumor activity compared to inhibitors that target only the MEK pathway.[1] In BRAF-mutant models, the anti-tumor effects of this compound are primarily attributed to MEK inhibition, while its Aurora kinase inhibition is more prominent in KRAS-mutant models.[2]
Comparative Efficacy in BRAF-Mutant Cell Lines
The following tables summarize the in vitro efficacy of this compound in comparison to other MEK inhibitors in various BRAF-mutant cancer cell lines.
Table 1: Comparative IC50 Values for Cell Proliferation Inhibition
| Inhibitor | Cell Line (BRAF Mutation) | IC50 (nM) | Reference |
| This compound | BRAF-mutant melanoma cell lines | 0.3 - 2000 | [3] |
| (average range) | |||
| Trametinib | BRAF V600E melanoma cell lines | 0.3 - 0.85 | [4] |
| BRAF V600E melanoma cell lines | 1.0 - 2.5 | [5] | |
| BRAF-mutated melanomas (mean) | 2.46 | [6] | |
| Cobimetinib | BRAF V600E melanoma cell lines | 74 - 372 | [7] |
| ED013 (BRAF V600E melanoma) | 40 | [8] | |
| Binimetinib | BRAF-mutant cell lines (range) | 30 - 250 | [9] |
| General MEK1/2 inhibition | 12 | [10] | |
| GDC-0623 | A375 (BRAF V600E) | 7 | [9] |
Table 2: Induction of Apoptosis in BRAF-Mutant Cell Lines
| Inhibitor | Cell Line (BRAF Mutation) | Assay | Observations | Reference |
| This compound | BRAF-mutant melanoma cell lines | Annexin V | Significant apoptosis at >100 nM after 48h.[11] | [11] |
| Trametinib | NRAS-mutant melanoma cell lines | Apoptosis Assays | Induces varying levels of apoptosis.[12] | [12] |
| Cobimetinib | BRAF V600E colorectal cancer cells | Annexin V | Induces apoptosis, enhanced by MCL-1 knockdown.[13] | [13] |
| Binimetinib | NRAS-mutant melanoma cells | Sub-G1 fraction | Increased apoptotic fraction, enhanced with encorafenib.[14] | [14] |
| BRAF V600E colorectal cancer cells | Western Blot | Increased levels of apoptosis-related proteins.[15] | [15] |
Signaling Pathways and Mechanisms of Action
This compound and other MEK inhibitors act by blocking the phosphorylation of ERK1/2, a key downstream effector in the MAPK pathway. In BRAF-mutant tumors, this pathway is constitutively active, and its inhibition leads to cell cycle arrest and apoptosis. The dual inhibitory nature of this compound also targets Aurora kinases, which are crucial for mitotic progression, potentially offering an additional mechanism to induce cancer cell death.
Caption: Simplified BRAF-MEK-ERK and Aurora Kinase signaling pathways and the points of inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (AlamarBlue Assay)
This assay quantitatively measures cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of the MEK inhibitor or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
AlamarBlue Addition: Add AlamarBlue reagent (10% of the culture volume) to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[16][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: Workflow for determining cell viability using the AlamarBlue assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells with the desired concentrations of MEK inhibitors for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.[1][18]
Western Blotting for p-ERK Inhibition
This technique is used to detect the phosphorylation status of ERK, a direct downstream target of MEK.
-
Cell Lysis: Treat cells with MEK inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to confirm equal protein loading.
In Vivo Xenograft Studies
Animal models are crucial for evaluating the anti-tumor efficacy of MEK inhibitors in a physiological context.
-
Cell Implantation: Subcutaneously inject BRAF-mutant melanoma cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer the MEK inhibitor (e.g., orally or via intraperitoneal injection) according to the desired dosing schedule. The control group receives a vehicle.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound demonstrates potent anti-proliferative activity in BRAF-mutant cell lines, comparable to other established MEK inhibitors. Its unique dual inhibitory action on both MEK and Aurora kinases may offer a therapeutic advantage by targeting both cell signaling and cell division machinery. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound against other MEK inhibitors in the treatment of BRAF-mutant cancers. This guide provides a foundational comparison to aid researchers in the design and interpretation of future studies in this promising area of oncology drug development.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The novel ATP-competitive MEK/Aurora kinase inhibitor this compound overcomes acquired BRAF inhibitor resistance through suppression of Mcl-1 and MEK expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the Myocardin-Related Transcription Factor Pathway Increases Efficacy of Trametinib in NRAS-Mutant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutant BRAF upregulates MCL-1 to confer apoptosis resistance that is reversed by MCL-1 antagonism and cobimetinib in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BRAF inhibitors amplify the pro-apoptotic activity of MEK inhibitors by inducing ER stress in NRAS-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. allevi3d.com [allevi3d.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
A Head-to-Head Comparison of BI-847325 and Trametinib in Oncology Research
In the landscape of targeted cancer therapy, MEK inhibitors have emerged as a cornerstone for treating various malignancies, particularly those driven by the MAPK signaling pathway. This guide provides a detailed comparative analysis of two prominent MEK inhibitors: BI-847325, a dual MEK/Aurora kinase inhibitor, and trametinib (GSK1120212), a selective allosteric inhibitor of MEK1/2. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, supported by preclinical data and detailed experimental methodologies.
Mechanism of Action: A Tale of Two Inhibitors
Trametinib is a well-established MEK inhibitor that functions as a reversible, allosteric inhibitor of MEK1 and MEK2 activity.[1][2] By binding to a site distinct from the ATP-binding pocket, trametinib prevents MEK from phosphorylating its downstream target, ERK, thereby inhibiting the MAPK signaling cascade.[3] This pathway is crucial for cell proliferation, survival, and differentiation, and its hyperactivation due to mutations in genes like BRAF and RAS is a common feature in many cancers.[1][2] Trametinib has received regulatory approval for the treatment of BRAF V600E/K-mutant melanoma, often in combination with a BRAF inhibitor like dabrafenib.[4][5]
This compound , on the other hand, presents a dual mechanism of action. It is an ATP-competitive inhibitor that targets both MEK1/2 and Aurora kinases A, B, and C.[6][7] Its MEK inhibitory function is similar to that of trametinib in that it blocks the MAPK pathway.[6] However, its concurrent inhibition of Aurora kinases, which are critical for mitotic progression, offers a distinct and potentially advantageous therapeutic strategy.[6] By disrupting spindle formation and chromosome segregation, this compound can induce cell cycle arrest and apoptosis, particularly in tumor cells that overexpress Aurora kinases.[6] This dual targeting may offer a more durable response and a means to overcome resistance mechanisms that can emerge with single-agent MEK inhibition.[8][9]
Preclinical Efficacy: A Comparative Analysis
Direct head-to-head preclinical studies provide the most robust data for comparing the efficacy of two compounds. While extensive direct comparisons are limited, available data from xenograft models offer valuable insights.
In Vitro Efficacy
This compound has demonstrated potent growth-inhibitory effects across a wide range of cancer cell lines.[7][10] In a panel of 294 human tumor cell lines, this compound was active in the submicromolar range, with particular sensitivity observed in leukemia, melanoma, bladder, colorectal, and mammary cancers.[11] Trametinib has also shown potent in vitro activity, particularly in BRAF and NRAS mutant cell lines.[12]
| Compound | Target(s) | Cell Line | IC50/GI50 | Citation |
| This compound | MEK1 | Human | 25 nM | [7] |
| MEK2 | Human | 4 nM | [7][13] | |
| Aurora A | Human | 25 nM | [7] | |
| Aurora B | Xenopus laevis | 3 nM | [7] | |
| Aurora C | Human | 15 nM | [7][13] | |
| BRAF-mutant melanoma cells | 0.3 nM - 2 µM | [10] | ||
| A375 (BRAF V600E) | 7.5 nM (GI50) | [11] | ||
| Calu-6 (KRAS Q61K) | 60 nM (GI50) | [11] | ||
| Trametinib | MEK1 | Cell-free | 0.92 nM | [14] |
| MEK2 | Cell-free | 1.8 nM | [14] |
Table 1: In Vitro Inhibitory Activity of this compound and Trametinib. This table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for each compound against their respective targets and in various cell lines.
In Vivo Efficacy: Xenograft Models
A key preclinical study directly compared the in vivo efficacy of this compound and trametinib in a human melanoma xenograft model (A375, BRAF V600E).[15]
| Treatment | Dosage | Tumor Growth | Citation |
| Vehicle | - | Progressive tumor growth | [15] |
| This compound | 10 mg/kg, daily, oral | Tumor regression | [15] |
| Trametinib (GSK1120212) | 0.5 mg/kg, daily, oral | Initial tumor stasis followed by regrowth | [15] |
| AZD 6244 (Selumetinib) | 25 mg/kg, twice daily, oral | Initial tumor stasis followed by regrowth | [15] |
Table 2: Comparative In Vivo Efficacy in A375 (BRAF V600E) Xenograft Model. This table presents the outcomes of a head-to-head comparison of this compound and trametinib in a mouse xenograft model of human melanoma.
In this study, this compound demonstrated superior and more durable anti-tumor activity, leading to tumor regression, whereas trametinib and another MEK inhibitor, selumetinib (AZD 6244), only achieved initial tumor stasis before the tumors began to regrow.[15] This suggests that the dual inhibition of MEK and Aurora kinases by this compound may provide a more sustained therapeutic effect.
This compound has also shown significant tumor suppression in other xenograft models, including those resistant to BRAF inhibitors.[10] In mice bearing 1205Lu and vemurafenib-resistant 1205LuR xenografts, this compound administered orally at 75 mg/kg resulted in significant tumor suppression.[10]
Trametinib has demonstrated efficacy in various xenograft models as well. For instance, in an HT-29 colon cancer xenograft model, oral administration of trametinib at 0.3 mg/kg or 1 mg/kg once daily for 14 days effectively inhibited tumor growth, with the 1 mg/kg dose almost completely blocking tumor increase.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this comparison.
Cell Viability/Proliferation Assays
Objective: To determine the concentration of the inhibitor that reduces cell viability or proliferation by 50% (IC50 or GI50).
Protocol for this compound (Alamar Blue Assay):
-
Seed cells in 96-well plates at a density of 2.5 x 10³ cells per 100 µL and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 72 hours.
-
Determine the metabolic activity using the Alamar blue reagent according to the manufacturer's protocol.[10]
Protocol for Trametinib (Sulforhodamine B Assay):
-
Preculture exponentially growing cells in 96-well tissue culture plates for 24 hours.
-
Expose the cells to varying concentrations of trametinib.
-
Determine cell growth using an in vitro toxicology assay kit based on sulforhodamine B.[14]
Western Blot Analysis
Objective: To assess the levels of specific proteins and their phosphorylation status to confirm target engagement and downstream signaling inhibition.
General Protocol:
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein lysate on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK, total ERK, Mcl-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16][17]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
General Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into different treatment groups (vehicle control, this compound, trametinib).
-
Drug Administration: Administer the compounds orally via gavage at the specified doses and schedules. For example, this compound at 10 mg/kg daily or trametinib at 0.5 mg/kg daily.[15]
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the efficacy of different treatments.
-
(Optional) Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blot, immunohistochemistry) to confirm target inhibition in vivo.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: The MAPK signaling pathway and points of inhibition by this compound and trametinib.
Caption: The role of Aurora kinases in mitosis and their inhibition by this compound.
Caption: A simplified workflow for a preclinical in vivo xenograft study.
Conclusion
Both this compound and trametinib are potent inhibitors of the MEK signaling pathway. Trametinib's selective allosteric inhibition of MEK has established it as a valuable therapeutic agent, particularly in BRAF-mutant melanoma. This compound, with its dual ATP-competitive inhibition of both MEK and Aurora kinases, presents a novel approach that may offer a more durable anti-tumor response and the potential to overcome certain resistance mechanisms. The direct preclinical comparison in a BRAF-mutant melanoma xenograft model suggests a superior and more sustained efficacy for this compound. Further head-to-head studies in a broader range of cancer models are warranted to fully elucidate the comparative efficacy and potential clinical applications of these two inhibitors. This guide provides a foundational understanding for researchers to build upon in their ongoing efforts to develop more effective cancer therapies.
References
- 1. Item - FIGURE 5 from High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Trametinib Inhibits the Growth and Aerobic Glycolysis of Glioma Cells by Targeting the PKM2/c-Myc Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. TRAMETINIB DRIVES T CELL-DEPENDENT CONTROL OF K-RAS-MUTATED TUMORS BY INHIBITING PATHOLOGICAL MYELOPOIESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The novel ATP-competitive MEK/Aurora kinase inhibitor this compound overcomes acquired BRAF inhibitor resistance through suppression of Mcl-1 and MEK expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Dual MEK/Aurora Kinase Inhibitor BI-847325 Versus Selective Aurora Kinase Inhibitors
In the landscape of targeted cancer therapy, inhibitors of crucial cell signaling pathways have become a cornerstone of modern oncology. Among these, the RAS/RAF/MEK/ERK and the Aurora kinase pathways are pivotal in regulating cell proliferation, survival, and division. This guide provides an objective comparison of BI-847325, a novel dual inhibitor of MEK and Aurora kinases, with selective inhibitors targeting either Aurora A or Aurora B kinases. This analysis is supported by preclinical experimental data to aid researchers, scientists, and drug development professionals in understanding the therapeutic potential and mechanistic nuances of these different inhibitory strategies.
Mechanism of Action: A Tale of Two Pathways
This compound is an orally bioavailable, ATP-competitive inhibitor that uniquely targets both the MEK1/2 and Aurora A/B/C kinases[1][2][3]. This dual-targeting approach is designed to simultaneously block two key oncogenic signaling cascades. Inhibition of MEK prevents the activation of ERK, a critical downstream effector in the RAS/RAF pathway that promotes cell proliferation and survival. Concurrently, inhibition of Aurora kinases disrupts mitotic processes, including spindle formation and chromosome segregation, leading to mitotic catastrophe and cell death[1].
In contrast, selective Aurora kinase inhibitors focus on a single family member. Alisertib (MLN8237) is a selective inhibitor of Aurora A kinase, while Barasertib (AZD1152) is a highly selective inhibitor of Aurora B kinase. The rationale behind selective inhibition is to target specific mitotic functions with potentially greater precision and a more favorable therapeutic window.
Below is a diagram illustrating the signaling pathways targeted by this compound and selective Aurora kinase inhibitors.
References
Synergistic Antitumor Activity of BI-847325 and Capecitabine: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects observed with the combination of BI-847325, a dual MEK/Aurora kinase inhibitor, and capecitabine, a prodrug of 5-fluorouracil (5-FU), in preclinical cancer models. The data presented herein, supported by detailed experimental protocols and mechanistic visualizations, offers valuable insights for the advancement of novel combination cancer therapies.
Executive Summary
Preclinical studies have demonstrated that the combination of this compound and capecitabine results in a synergistic antitumor effect across various solid tumor types, including colorectal, gastric, and mammary cancers.[1][2] This potentiation of efficacy suggests a promising clinical strategy for patient populations with these malignancies. This compound targets both the MEK and Aurora kinase pathways, crucial for cell proliferation and division, while capecitabine acts as a cytotoxic agent by inhibiting DNA synthesis. The dual-pronged attack on cancer cell growth and survival mechanisms likely underlies the observed synergy.
Data Presentation: In Vivo Antitumor Efficacy
The synergistic activity of this compound in combination with capecitabine was evaluated in several patient-derived xenograft (PDX) models. The quantitative outcomes of these in vivo studies are summarized in the table below. The Test/Control (T/C) value represents the relative tumor volume of the treated group compared to the vehicle control group, with lower values indicating greater tumor growth inhibition.
| Tumor Model | Treatment Group | T/C (%) | Outcome |
| CXF 1103 (Colon) | This compound | 5 | Partial Regression |
| Capecitabine | 24 | Reduced Growth Rate | |
| This compound + Capecitabine (Simultaneous) | 2 | Partial Regression | |
| GXA 3011 (Gastric) | This compound | 43 | Reduced Growth Rate |
| Capecitabine | 76 | - | |
| This compound + Capecitabine (Simultaneous) | 7 | Partial Regression | |
| GXA 3023 (Gastric) | This compound | 29 | Reduced Growth Rate |
| Capecitabine | 30 | Reduced Growth Rate | |
| This compound + Capecitabine (Simultaneous) | 7 | Partial Regression | |
| This compound + Capecitabine (Sequential) | 6 | Partial Regression | |
| MAXFTN 401 (Mammary) | This compound | - | - |
| Capecitabine | - | - | |
| This compound + Capecitabine | - | Complete Remission |
Data extracted from Vuaroqueaux et al., 2023.[1][2]
Mechanistic Overview: Signaling Pathways
The synergistic interaction between this compound and capecitabine can be attributed to their distinct but complementary mechanisms of action. This compound concurrently inhibits MEK, a key component of the RAS/RAF/MEK/ERK signaling pathway that drives cell proliferation, and Aurora kinases, which are essential for mitotic progression.[3][4] Capecitabine, upon conversion to 5-FU, primarily disrupts DNA synthesis, leading to cell death.[5][6][7]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ajgh.journals.ekb.eg [ajgh.journals.ekb.eg]
- 3. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - FIGURE 5 from High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - American Association for Cancer Research - Figshare [aacr.figshare.com]
Validating In Vivo Target Engagement of BI-847325: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of BI-847325, a dual inhibitor of MEK and Aurora kinases. The performance of this compound is objectively compared with alternative MEK and Aurora kinase inhibitors, supported by experimental data from preclinical studies.
Executive Summary
This compound is an ATP-competitive inhibitor targeting both the MAPK signaling pathway via MEK1/2 and cell cycle progression through Aurora kinases A and B.[1][2] Effective validation of its target engagement in vivo is crucial for understanding its pharmacodynamics and therapeutic potential. This is primarily achieved by measuring the phosphorylation status of downstream substrates: phosphorylated extracellular signal-regulated kinase (p-ERK) for MEK activity and phosphorylated histone H3 (p-HH3) for Aurora B activity.[1] This guide details the experimental protocols for these assessments and compares the target engagement profile of this compound with other relevant inhibitors.
Comparative Analysis of In Vivo Target Engagement
To provide a clear comparison, this section summarizes the in vivo target engagement data for this compound against established MEK and Aurora kinase inhibitors.
Table 1: Comparison of MEK Target Engagement Validation
| Parameter | This compound | Trametinib (MEK Inhibitor) | GDC-0623 (MEK Inhibitor) |
| Target(s) | MEK1, MEK2, Aurora A/B[1] | MEK1, MEK2 | MEK1 |
| Biomarker | Phospho-ERK (p-ERK)[1] | Phospho-ERK (p-ERK) | Phospho-ERK (p-ERK) |
| Assay Method | Immunohistochemistry (IHC), Electrochemiluminescence[1] | Western Blot, IHC | Not explicitly detailed in search results, but p-ERK is the standard biomarker. |
| Model System | BRAF-mutant colorectal cancer xenografts[3] | Non-small-cell lung cancer xenografts, Colorectal cancer models[4] | BRAF V600E-mutated COLO 205 xenograft[3] |
| Dosing | 10 mg/kg daily or 70 mg/kg weekly (oral)[2] | 1 mg/kg daily (oral)[4] | 40 mg/kg/day (oral)[3] |
| Observed Effect | Significant inhibition of p-ERK in BRAF-mutant models.[2] | Dose-dependent reduction in p-ERK levels in tumor tissue.[4] | Similar anti-tumor activity to this compound in COLO 205 model, implying p-ERK inhibition.[3] |
Table 2: Comparison of Aurora Kinase Target Engagement Validation
| Parameter | This compound | Danusertib (Pan-Aurora Kinase Inhibitor) |
| Target(s) | MEK1/2, Aurora A/B[1] | Aurora A, B, C[5] |
| Biomarker | Phospho-Histone H3 (Ser10) (p-HH3)[1] | Phospho-Histone H3 (Ser10) (p-HH3) |
| Assay Method | Western Blot, IHC[1] | Western Blot, IHC |
| Model System | KRAS-mutant cancer xenografts[3] | Various solid tumor and leukemia models |
| Dosing | 70 mg/kg weekly (oral)[2] | Varies by study |
| Observed Effect | Inhibition of p-HH3 in KRAS-mutant models.[2] | Inhibition of p-HH3 in tumor and surrogate tissues. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Tumor Xenograft Model
-
Cell Lines: BRAF-mutant colorectal cancer cells (e.g., COLO 205) or KRAS-mutant cells are cultured under standard conditions.[3]
-
Animal Model: Female athymic nude mice are typically used.
-
Tumor Implantation: 1 x 10^7 cells are injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups. This compound is administered orally at the specified doses.[6]
-
Tumor Collection: At the end of the study or at specified time points, tumors are excised, and a portion is flash-frozen in liquid nitrogen for biochemical analysis, while another portion is fixed in formalin for immunohistochemistry.
Western Blot Analysis for p-ERK and p-Histone H3
-
Tissue Lysis: Frozen tumor samples are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Lysates are cleared by centrifugation.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: 20-40 µg of total protein per lane is separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation:
-
Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Rabbit anti-phospho-Histone H3 (Ser10)[7]
-
Rabbit anti-total Histone H3
-
Antibody against a loading control (e.g., β-actin or GAPDH).
-
-
Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
Immunohistochemistry (IHC) for p-ERK and p-Histone H3
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) for p-ERK or a high pH buffer for p-Histone H3.[8]
-
Staining:
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Sections are blocked with a protein block solution.
-
Incubate with primary antibodies (e.g., rabbit anti-phospho-ERK1/2 or rabbit anti-phospho-Histone H3) for 1 hour at room temperature or overnight at 4°C.[8]
-
A secondary antibody conjugated to a polymer-HRP detection system is applied.
-
Staining is visualized with a DAB chromogen solution.
-
Sections are counterstained with hematoxylin.
-
-
Image Analysis: Stained slides are scanned, and the percentage of positive tumor cells and staining intensity are quantified. An H-score can be calculated for semi-quantitative analysis.
Electrochemiluminescence Assay (Meso Scale Discovery - MSD) for p-ERK
-
Lysate Preparation: Tumor lysates are prepared as described for Western blotting.
-
Assay Principle: This is a sandwich immunoassay. A capture antibody against total ERK is coated on the plate. The lysate is added, followed by a detection antibody against phospho-ERK conjugated with an electrochemiluminescent label (SULFO-TAG™).[9][10]
-
Procedure:
-
MSD plates are blocked and washed.
-
Samples and calibrators are added to the wells and incubated.
-
After incubation and washing, the detection antibody is added.
-
Read buffer is added, and the plate is read on an MSD instrument. The intensity of emitted light is proportional to the amount of p-ERK in the sample.[11][12]
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Dual inhibitory action of this compound on the MEK and Aurora B kinase pathways.
Experimental Workflow for In Vivo Target Engagement Validation
Caption: Workflow for assessing in vivo target engagement of kinase inhibitors.
References
- 1. This compound, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Profile of BI 847325, an Orally Bioavailable, ATP-Competitive Inhibitor of MEK and Aurora Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Treatment With Inhibitors of ERK and Autophagy Enhances Antitumor Activity of Betulinic Acid in Non–small-Cell Lung Cancer In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phospho-ERK levels as predictors for chemotherapy of rectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho/Total ERK1/2 Whole Cell Lysate Kit | Meso Scale Discovery [mesoscale.com]
- 10. mesoscale.com [mesoscale.com]
- 11. mesoscale.com [mesoscale.com]
- 12. mesoscale.com [mesoscale.com]
BI-847325: A Comparative Analysis of Efficacy in 2D vs. 3D Cell Culture Models
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of the dual MEK/Aurora kinase inhibitor, BI-847325, in traditional monolayer versus advanced three-dimensional cancer cell culture systems.
This compound is an orally bioavailable, ATP-competitive inhibitor that dually targets mitogen-activated protein kinase kinase (MEK) and Aurora kinases, two key players in cancer cell proliferation and survival.[1][2] This dual mechanism of action presents a promising therapeutic strategy against a wide range of cancers.[3] As the tumor microenvironment is increasingly recognized as a critical factor in drug response, this guide provides a comparative analysis of this compound's performance in conventional 2D cell monolayers versus more physiologically relevant 3D spheroid models.
Executive Summary of Comparative Data
The transition from 2D to 3D cell culture models often reveals a decrease in drug sensitivity, a phenomenon attributed to factors such as limited drug penetration and the induction of quiescent cell populations within the spheroid core. This trend holds true for this compound, as demonstrated in studies on anaplastic thyroid carcinoma (ATC) cell lines.
| Cell Line | Culture Model | This compound IC50 (µM) at 48h | Reference |
| C643 | 2D | ~5 | [4] |
| C643 | 3D (Alginate Hydrogel) | 15 | [3] |
| SW1736 | 2D | ~15 | [4] |
| SW1736 | 3D (Alginate Hydrogel) | 34 | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by this compound and a typical experimental workflow for its comparative analysis in 2D and 3D cell culture.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for 2D vs. 3D comparison.
Experimental Protocols
2D Cell Culture and Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., C643, SW1736) in 96-well plates at a density of 2.5 x 10³ cells per 100 µL of culture medium and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Assay: Following treatment, add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with DMSO and measure the absorbance at a specific wavelength to determine cell viability.
-
IC50 Calculation: Normalize the viability of treated cells to the untreated controls and calculate the half-maximal inhibitory concentration (IC50) using appropriate software.
3D Alginate Hydrogel Cell Culture and Cytotoxicity Assay
-
Cell Encapsulation: Resuspend cancer cells in a sodium alginate solution and extrude droplets into a calcium chloride solution to form cell-laden hydrogel beads.
-
Spheroid Formation: Culture the beads in complete medium to allow the encapsulated cells to proliferate and form spheroids.
-
Drug Treatment: Treat the spheroids with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT Assay: Perform an MTT assay, ensuring adequate penetration of the reagent into the spheroids.
-
IC50 Calculation: Determine the IC50 values as described for the 2D culture.
Western Blot Analysis for p-ERK and p-Histone H3
-
Protein Extraction: Lyse cells from both 2D and 3D cultures (after retrieval from the alginate scaffold) using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST.
-
Incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and phospho-Histone H3 (a substrate of Aurora B), as well as total ERK1/2 and Histone H3 as loading controls.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Comparative Analysis of this compound's Effects
Cell Viability and Proliferation
In 3D cultures of ATC cells, this compound treatment leads to a significant reduction in cell proliferation.[3] However, the IC50 values are notably higher compared to 2D cultures, indicating a greater resistance of the 3D spheroids to the drug's cytotoxic effects.[5] This increased resistance in 3D models is a common observation and is thought to better reflect the in vivo tumor response.
Cell Cycle and Apoptosis
This compound induces changes in the cell cycle distribution in 3D-cultured ATC cells, leading to a decrease in the G0/G1 and S phases and, in some cases, an accumulation in the G2/M phase.[3] The drug also significantly induces apoptosis, as measured by an increase in the sub-G1 cell population in flow cytometry analysis.[3]
Target Engagement in 2D vs. 3D
Western blot analysis confirms that this compound effectively inhibits its targets in both culture systems. In 3D-cultured ATC cells, treatment with this compound leads to a decrease in the levels of phospho-ERK1/2 and phospho-Histone H3, indicating successful inhibition of the MEK and Aurora kinase pathways, respectively.[3]
Other Anti-Cancer Effects in 3D Models
Studies in 3D ATC models have shown that this compound can also:
-
Reduce Angiogenesis: by downregulating the expression of VEGF.[3]
-
Decrease Invasion: as observed through molecular and cellular assays.[3]
-
Modulate Drug Resistance: by affecting the expression of multidrug resistance proteins.[3]
Conclusion
The comparative analysis of this compound in 2D and 3D cell culture models underscores the importance of utilizing more physiologically relevant systems in preclinical drug evaluation. While 2D cultures provide a valuable initial screening platform, 3D models offer a more nuanced understanding of a drug's efficacy, often revealing a higher degree of resistance that may be more indicative of the clinical setting. The data presented here demonstrates that while this compound is effective at inhibiting its targets and reducing cancer cell viability and proliferation in both models, the magnitude of this effect is attenuated in the 3D environment. This highlights the necessity of incorporating 3D culture systems into the drug development pipeline to better predict in vivo responses and to identify potential mechanisms of resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. 3D culture of cancer cells in alginate hydrogel beads as an effective technique for emergency cell storage and transportation in the pandemic era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioprintable Alginate/Gelatin Hydrogel 3D In Vitro Model Systems Induce Cell Spheroid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Dual Action of BI-847325 Circumvents Resistance to Targeted Kinase Inhibitors
A novel dual inhibitor of MEK and Aurora kinases, BI-847325, demonstrates significant efficacy in tumor models that have developed resistance to other targeted therapies, particularly BRAF inhibitors. Through its unique mechanism of action, this compound not only inhibits the MAPK signaling pathway but also targets cell cycle progression, offering a promising strategy to overcome acquired resistance in cancer.
This compound is an orally bioavailable, ATP-competitive inhibitor that has shown potent anti-tumor activity across a wide range of human solid and hematologic cancer models.[1][2] Its dual specificity allows it to be effective in cancers with oncogenic mutations in pathways that are often associated with resistance to single-target agents.[1] This guide provides a comparative overview of this compound's cross-resistance profile with other kinase inhibitors, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound
Experimental evidence highlights this compound's broader range of activity and its ability to overcome resistance where other inhibitors have failed.
In Vitro Sensitivity in Naïve and Resistant Cell Lines
This compound has demonstrated potent growth-inhibitory effects in melanoma cell lines that are both sensitive and resistant to the BRAF inhibitor vemurafenib.[3][4][5] The compound's efficacy is attributed to its ability to decrease the expression of MEK and Mcl-1, while increasing the pro-apoptotic protein BIM.[3][5]
| Cell Line Status | Kinase Inhibitor | IC50 / Effect |
| BRAF-mutant, Vemurafenib-naïve | This compound | Growth inhibition (IC50 range: 0.3 nM to 2 μM)[4] |
| BRAF-mutant, Vemurafenib-resistant | This compound | Potent growth inhibition and survival reduction[3][5] |
| BRAF-mutant, Vemurafenib-resistant | Vemurafenib analog (PLX4720) | Limited long-term efficacy, tumor relapse[3][5] |
In Vivo Tumor Growth Inhibition in Xenograft Models
In animal models, this compound has shown superior and more durable tumor regression compared to a BRAF inhibitor analog in BRAF-inhibitor naïve xenografts.[3][5] Furthermore, it effectively suppressed the long-term growth of xenografts with acquired resistance to the BRAF inhibitor.[3][5]
A head-to-head comparison with the MEK inhibitor GDC-0623 in a BRAF V600E-mutated COLO 205 xenograft model showed that this compound had similar activity in causing tumor regression.[1]
| Xenograft Model | Treatment | Outcome |
| BRAF-inhibitor naïve | This compound (70 mg/kg, once weekly) | Durable regression, no regrowth (>65 days)[3][5] |
| BRAF-inhibitor naïve | Vemurafenib analog (PLX4720) | Tumor relapse after >30 days[3][5] |
| Acquired PLX4720 resistance | This compound | Suppressed long-term growth[3][5] |
| BRAF V600E-mutated COLO 205 | This compound (80 mg/kg/day, days 1, 8, 15) | Similar activity to GDC-0623, tumor regression[1] |
| BRAF V600E-mutated COLO 205 | GDC-0623 (40 mg/kg/day, days 1-14) | Similar activity to this compound, tumor regression[1] |
Mechanism of Action and Signaling Pathways
This compound's effectiveness in resistant models stems from its dual inhibition of MEK and Aurora kinases.[6] This leads to the suppression of the RAS/RAF/MEK/ERK signaling pathway and disruption of mitotic progression.[6] In BRAF inhibitor-resistant melanoma, this compound has been shown to reduce the expression of phospho-ERK and phospho-histone H3.[3][5] A key finding is that this compound treatment also leads to a decrease in total MEK expression, a novel mechanism for overcoming resistance.[3][7]
Caption: Signaling pathway of this compound's dual inhibition.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the cross-resistance profile of this compound.
Cell Viability and Growth Assays
To determine the cytotoxic effects of this compound and other inhibitors, researchers utilized Alamar blue and Annexin V binding assays.[8] For long-term growth inhibition studies, 3D spheroid models and colony formation assays were employed.[8]
-
Cell Plating: Cells are seeded in 96-well plates at a density of 2.5 x 10³ cells per 100 μL and allowed to adhere overnight.[4]
-
Drug Treatment: Cells are treated with increasing concentrations of the kinase inhibitors for 72 hours.[4]
-
Viability Assessment: Metabolic activity is measured using Alamar blue reagent according to the manufacturer's protocol.[4]
Caption: Workflow for assessing cell viability after inhibitor treatment.
Western Blot Analysis
Western blotting was used to investigate the molecular mechanisms underlying the effects of this compound.
-
Cell Lysis: Treated cells are harvested and lysed to extract proteins.
-
Protein Quantification: Protein concentration is determined using a standard assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: Membranes are probed with primary antibodies against proteins of interest (e.g., phospho-ERK, total MEK, Mcl-1, BIM, phospho-histone H3) and then with secondary antibodies.
-
Detection: Protein bands are visualized using a chemiluminescence detection system.
In Vivo Xenograft Studies
To assess the anti-tumor efficacy of this compound in a living organism, subcutaneous xenograft models were used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Drug Administration: Mice are treated with this compound, other inhibitors, or a vehicle control, typically via oral gavage.[2]
-
Tumor Measurement: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as western blotting or immunohistochemistry.[3]
References
- 1. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel ATP-Competitive MEK/Aurora Kinase Inhibitor this compound Overcomes Acquired BRAF Inhibitor Resistance through Suppression of Mcl-1 and MEK Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. The novel ATP-competitive MEK/Aurora kinase inhibitor this compound overcomes acquired BRAF inhibitor resistance through suppression of Mcl-1 and MEK expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of BI-847325 and GDC-0623 in Cancer Research
In the landscape of targeted cancer therapy, inhibitors of the RAS/RAF/MEK/ERK signaling pathway have emerged as crucial players. This guide provides a detailed, data-driven comparison of two prominent MEK inhibitors, BI-847325 and GDC-0623, for researchers, scientists, and drug development professionals. While both compounds target the MEK kinase, they exhibit distinct mechanisms of action, target profiles, and preclinical efficacy.
Executive Summary
This compound is a dual inhibitor, targeting both MEK and Aurora kinases, and functions as an ATP-competitive inhibitor.[1][2][3][4] In contrast, GDC-0623 is a highly potent and selective ATP-uncompetitive inhibitor of MEK1.[5][6][7][8] This fundamental difference in their interaction with the MEK enzyme contributes to their varying biological activities and potential therapeutic applications. Preclinical data suggests that this compound has a broader range of activity across various cancer cell lines compared to GDC-0623.[9]
Mechanism of Action and Signaling Pathway
Both this compound and GDC-0623 inhibit the MEK1/2 kinases, which are central components of the RAS/RAF/MEK/ERK pathway. This pathway, when constitutively activated by mutations in genes such as BRAF or KRAS, is a key driver of cell proliferation and survival in many cancers.
This compound acts as an ATP-competitive inhibitor, binding to the ATP pocket of MEK1 and MEK2, thereby preventing their catalytic activity.[4] Uniquely, it also inhibits Aurora kinases A, B, and C, which are crucial for mitotic progression.[1][2][3] This dual-targeting mechanism may offer an advantage in overcoming resistance mechanisms and inducing apoptosis, particularly in tumors overexpressing Aurora kinases.
GDC-0623 is an allosteric, ATP-uncompetitive inhibitor of MEK1.[5][6][8] It binds to a pocket adjacent to the ATP-binding site, stabilizing an inactive conformation of the enzyme and preventing its phosphorylation by upstream kinases like RAF.[8] This mode of inhibition can be highly effective in cancers with specific mutations that lead to constitutive MEK activation.
Below is a diagram illustrating the targeted signaling pathways.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GDC-0623 (RG 7421) | MEK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Gdc-0623 | C16H14FIN4O3 | CID 42642654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating BI-847325: A Comparative Guide to Biomarkers of Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of BI-847325, a dual inhibitor of MEK and Aurora kinases. We present a comparative analysis of its performance against other MEK inhibitors, supported by experimental data. Detailed methodologies for key biomarker assays are provided to facilitate the replication and validation of these findings in your own research.
Mechanism of Action: Dual Inhibition of MEK and Aurora Kinases
This compound is an orally available, ATP-competitive inhibitor that simultaneously targets two key signaling nodes in cancer cells: Mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1]
-
MEK Inhibition: As a critical component of the RAS/RAF/MEK/ERK pathway, MEK inhibition by this compound blocks downstream signaling, leading to reduced cell proliferation. This is particularly relevant in tumors with activating mutations in BRAF and RAS.[1][2]
-
Aurora Kinase Inhibition: this compound also inhibits Aurora kinases A, B, and C, which are essential for mitotic progression.[1] Inhibition of these kinases disrupts spindle formation, leading to failed cell division and apoptosis.[1]
This dual mechanism of action suggests a broader therapeutic window and the potential to overcome resistance mechanisms associated with single-agent MEK inhibitors.
Key Biomarkers of Response
The dual inhibitory activity of this compound allows for the use of specific pharmacodynamic biomarkers to assess target engagement and predict therapeutic response.
-
Phospho-ERK (p-ERK): Inhibition of MEK leads to a decrease in the phosphorylation of its direct substrate, ERK. Therefore, a reduction in p-ERK levels serves as a proximal biomarker of MEK pathway inhibition.[3][4]
-
Phospho-Histone H3 (p-HH3): Aurora B kinase is responsible for phosphorylating histone H3 at serine 10 during mitosis. A decrease in p-HH3 levels indicates the inhibition of Aurora B kinase activity.[3][4]
The evaluation of both p-ERK and p-HH3 provides a comprehensive assessment of the dual target engagement of this compound.
Comparative Performance of this compound
In Vitro Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines, particularly those with BRAF and RAS mutations. The following table summarizes the half-maximal growth inhibition (GI50) concentrations of this compound in comparison to other MEK inhibitors.
| Cell Line | Mutation Status | This compound GI50 (nM) | GSK1120212 (Trametinib) GI50 (nM) |
| A375 (Melanoma) | BRAF V600E | 7.5 | Not Reported |
| Calu-6 (NSCLC) | KRAS Q61K | 60 | Not Reported |
Data sourced from publicly available research.[2]
In Vivo Antitumor Efficacy
In preclinical xenograft models, this compound has shown significant tumor growth inhibition. The following table compares the in vivo efficacy of this compound with the MEK inhibitor GDC-0623 and the standard-of-care agent capecitabine in a BRAF V600E-mutated colorectal cancer model.
| Treatment Group | Dosing Schedule | Outcome |
| This compound | 80 mg/kg, once weekly | Tumor Regression |
| GDC-0623 (MEK Inhibitor) | 40 mg/kg, daily | Tumor Regression |
| Capecitabine | 200 mg/kg, daily for 7 days | Tumor Stasis |
Data from a study in COLO 205 xenografts.
Experimental Protocols
Detailed methodologies for the evaluation of this compound's effects on key biomarkers are provided below.
Cell Proliferation Assay (Crystal Violet)
This assay indirectly quantifies cell viability by staining adherent cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound or comparator compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 72 hours).
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix with 100% methanol for 10 minutes.[5]
-
Staining: Discard the methanol and add 0.1% crystal violet solution to each well. Incubate for 10-20 minutes at room temperature.[5]
-
Washing: Remove the crystal violet solution and wash the plate with water until the excess dye is removed.
-
Solubilization: Air dry the plate and then add a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-595 nm using a plate reader. The intensity of the stain is proportional to the number of viable cells.[6]
Western Blot Analysis for p-ERK and p-HH3
This technique is used to detect changes in protein phosphorylation.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ERK (Thr202/Tyr204) and p-HH3 (Ser10) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK and total Histone H3.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Harvest: Following treatment, harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A. PI is a fluorescent dye that binds to DNA, and RNase A is included to prevent the staining of RNA.[1]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Subcutaneous Xenograft Study
This model is used to evaluate the antitumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally according to the desired dosing schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blotting for p-ERK and p-HH3) to confirm target engagement in vivo.
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess the toxicity of the treatment.
References
- 1. LLC cells tumor xenograft model [protocols.io]
- 2. 2.3. Crystal Violet Cell Proliferation Assays [bio-protocol.org]
- 3. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 5. tpp.ch [tpp.ch]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of BI-847325: A Guide for Laboratory Professionals
This document provides essential guidance on the proper disposal procedures for BI-847325, a selective dual MEK/Aurora kinase inhibitor. Adherence to these procedures is critical to ensure personnel safety, minimize environmental contamination, and maintain regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
The following procedures are based on general best practices for the disposal of potent antineoplastic compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer of this compound.
I. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate personal protective equipment to prevent dermal, ocular, and respiratory exposure.
Table 1: Required Personal Protective Equipment for Handling this compound Waste
| Equipment | Specifications |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. |
| Eye Protection | Chemical splash goggles or a full-face shield. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powdered form or creating aerosols. |
II. Step-by-Step Disposal Procedure
The proper disposal of this compound involves a multi-step process that ensures the containment and appropriate handling of the chemical waste.
-
Segregation of Waste:
-
All materials that have come into direct contact with this compound must be considered hazardous waste.
-
This includes, but is not limited to:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, vials, plates, flasks).
-
Contaminated PPE (gloves, disposable lab coats).
-
-
-
Containment of Solid Waste:
-
Place all solid waste, including contaminated consumables and PPE, into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be lined with a heavy-duty plastic bag.
-
For powdered this compound, it is advisable to wet the powder with a suitable solvent (e.g., as specified in the SDS) to reduce the risk of aerosolization before placing it in the waste container.
-
-
Containment of Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, shatter-resistant, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling and Storage:
-
All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by local and federal regulations.
-
Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected by a licensed hazardous waste disposal company.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces (e.g., benchtops, fume hoods) that may have come into contact with this compound.
-
Use a decontamination solution recommended by your institution's EHS office. A common practice involves an initial wash with a detergent solution, followed by a rinse with water.
-
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
-
Evacuate and Secure the Area:
-
Alert others in the vicinity and evacuate the immediate area.
-
Restrict access to the spill area.
-
-
Don Appropriate PPE:
-
Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in Table 1.
-
-
Contain the Spill:
-
For liquid spills, use absorbent pads to contain the spill.
-
For solid spills, gently cover the powder with damp absorbent material to avoid creating dust.
-
-
Clean the Spill:
-
Carefully collect all contaminated materials and place them in a designated hazardous waste container.
-
Decontaminate the spill area as described in the disposal procedure.
-
-
Report the Spill:
-
Report the incident to your laboratory supervisor and your institution's EHS office, following all internal reporting procedures.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety protocols for complete and detailed instructions.
Essential Safety and Operational Guide for Handling BI-847325
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with BI-847325, a potent dual inhibitor of MEK and Aurora kinases. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
I. Compound Data Summary
This compound is an ATP-competitive inhibitor with significant activity against both MEK and Aurora kinases.[1][2][3] Its inhibitory concentrations are summarized in the table below.
| Target | Species | IC₅₀ (nM) |
| MEK1 | Human | 25 |
| MEK2 | Human | 4 |
| Aurora A | Human | 25 |
| Aurora B | Xenopus laevis | 3 |
| Aurora C | Human | 15 |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
II. Personal Protective Equipment (PPE)
Given that this compound is a cytotoxic agent, stringent adherence to PPE protocols is mandatory to prevent exposure.
A. Essential PPE:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change the outer glove immediately upon contamination.
-
Lab Coat: A disposable, back-closing gown made of a low-permeability fabric is essential.
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles must be worn at all times.
-
Respiratory Protection: When handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet, a fit-tested N95 respirator is necessary to prevent inhalation.
B. Enhanced Precautions:
For procedures with a high risk of aerosol generation, such as sonication or vortexing, all handling must be performed within a certified chemical fume hood or a Class II Type B biosafety cabinet.[4]
III. Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
A. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
The compound should be stored in a tightly sealed container in a designated, labeled area for cytotoxic agents.
-
For long-term storage as a powder, a temperature of -20°C is recommended.[3]
B. Stock Solution Preparation:
-
Preparation Environment: All stock solution preparations must be conducted in a certified chemical fume hood or a Class II biosafety cabinet to minimize inhalation exposure.[4]
-
Work Surface: The work surface should be covered with a plastic-backed absorbent pad to contain any potential spills.[4][5]
-
Dissolution: this compound is soluble in DMSO.[2][6] For in vitro experiments, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in culture medium.[7]
-
Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and a cytotoxic hazard symbol.
C. Use in Experiments:
-
When diluting stock solutions or adding the compound to experimental setups, always wear the full complement of recommended PPE.
-
Handle all liquid transfers with care to avoid splashes and aerosol generation.
-
Any equipment that comes into direct contact with this compound, such as pipette tips and centrifuge tubes, should be considered contaminated.
IV. Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
A. Waste Segregation:
-
Solid Waste: All disposable items contaminated with this compound, including gloves, gowns, absorbent pads, and plasticware, must be disposed of in a designated, clearly labeled hazardous waste container for cytotoxic agents.[4]
-
Liquid Waste: Unused stock solutions and contaminated media should be collected in a sealed, leak-proof hazardous waste container. Do not dispose of this waste down the drain.
-
Sharps: Needles and syringes used for handling this compound must be disposed of in a designated sharps container for cytotoxic waste.[4]
B. Decontamination:
-
Reusable glassware and equipment can be decontaminated by soaking in a 10% bleach solution for at least 24 hours.[4]
-
Work surfaces should be decontaminated after each use by first cleaning with a detergent solution and then thoroughly rinsing with water.[4]
C. Waste Pickup:
-
All hazardous waste must be disposed of through your institution's environmental health and safety office. Follow their specific procedures for waste pickup and disposal.
V. Experimental Protocol: In Vitro Cell Proliferation Assay
The following is a representative protocol for assessing the anti-proliferative activity of this compound in a cancer cell line.
-
Cell Plating: Seed cells in a 96-well plate at a density of 2,500 cells per well and allow them to adhere overnight.[8]
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with increasing concentrations of this compound for 72 hours.[8]
-
Metabolic Activity Assessment: Determine cell viability using a metabolic assay, such as the Alamar blue reagent, according to the manufacturer's instructions.[8]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) to quantify the potency of the compound.
VI. Visualizations
The following diagrams illustrate the safe handling workflow and the targeted signaling pathway of this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Caption: this compound dually inhibits the MAPK/ERK pathway and cell cycle regulation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. unthsc.edu [unthsc.edu]
- 5. kingstonhsc.ca [kingstonhsc.ca]
- 6. This compound | CAS 1207293-36-4 | Cayman Chemical | Biomol.com [biomol.com]
- 7. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
